Product packaging for 3-Bromopyridine-4-thiol(Cat. No.:CAS No. 82264-72-0)

3-Bromopyridine-4-thiol

Cat. No.: B1314180
CAS No.: 82264-72-0
M. Wt: 190.06 g/mol
InChI Key: JXMSCHXZXYCDEM-UHFFFAOYSA-N
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Description

3-Bromopyridine-4-thiol is a useful research compound. Its molecular formula is C5H4BrNS and its molecular weight is 190.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNS B1314180 3-Bromopyridine-4-thiol CAS No. 82264-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMSCHXZXYCDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 82264-72-0

This technical guide provides a comprehensive overview of 3-Bromopyridine-4-thiol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on the closely related precursor, 3-bromopyridine, and general principles of thiol and pyridine chemistry to offer valuable insights.

Core Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly available literature. Therefore, the following tables include data for the well-characterized related compound, 3-bromopyridine, to provide an estimation of its properties.

Table 1: Physicochemical Properties

PropertyValue (this compound)Value (3-Bromopyridine - for reference)Citation
CAS Number 82264-72-0626-55-1[1]
Molecular Formula C₅H₄BrNSC₅H₄BrN[2]
Molecular Weight 190.06 g/mol 158.00 g/mol [1][2]
Purity >98%99%[1]
Melting Point Not available-27 °C[3]
Boiling Point Not available173 °C[3]
Density Not available1.64 g/mL at 25 °C[3]
Refractive Index Not availablen20/D 1.571
Flash Point Not available51 °C[2][3]
Vapor Pressure Not available1.75 mmHg[2]

Table 2: Spectroscopic Data (of 3-Bromopyridine for reference)

Spectroscopic TechniqueKey DataCitation
¹H NMR (in CDCl₃) δ 8.68 (d), 8.52 (dd), 7.80 (ddd), 7.19 (dd)[4]
¹³C NMR (in CDCl₃) δ 150.8, 147.8, 140.0, 127.9, 124.1[5]
Infrared (IR) Neat, with characteristic peaks for C-H and C=N stretching, and C-Br vibrations.[2][6]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 157 and 159 (due to bromine isotopes).[2][7]

Synthesis and Purification Protocols

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound Start 3-Bromopyridine Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Intermediate1 3-Bromo-4-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) Intermediate1->Step2 Intermediate2 4-Amino-3-bromopyridine Step2->Intermediate2 Step3 Diazotization followed by Sandmeyer-type reaction (e.g., 1. NaNO₂/H₂SO₄, 2. K-ethyl xanthate) Intermediate2->Step3 Intermediate3 Xanthate Intermediate Step3->Intermediate3 Step4 Hydrolysis (e.g., NaOH or HCl) Intermediate3->Step4 Product This compound Step4->Product

Caption: A potential multi-step synthesis route for this compound.

General Purification Protocol: Flash Column Chromatography

Purification of bromopyridine derivatives is often achieved using flash column chromatography.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent. b. The solution is loaded onto the silica gel column. c. The mobile phase is passed through the column under positive pressure. d. Fractions are collected and analyzed by TLC to identify those containing the pure product. e. The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Applications in Drug Development and Medicinal Chemistry

While specific applications for this compound are not widely documented, its structural motifs—a bromopyridine ring and a thiol group—are of significant interest in medicinal chemistry.

  • Bromopyridine Moiety: The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecular scaffolds for drug discovery.[8]

  • Thiol Group: The thiol group is a key functional group in many biologically active molecules.[9] It can act as a nucleophile, an antioxidant, and a chelating agent for metal ions.[9][10] In drug design, the thiol group can be used to form covalent bonds with target proteins, leading to irreversible inhibition, or to mimic the side chain of cysteine.[9]

Potential Mechanism of Action

The biological activity of this compound would likely be influenced by the reactivity of its thiol group. Thiols are known to play a crucial role in cellular redox homeostasis and can interact with various biological targets.

Thiol_Reactivity General Reactivity of Thiols in a Biological Context Thiol Thiol (-SH) (e.g., in this compound or Cysteine residues) Oxidized_Thiol Oxidized forms (e.g., Disulfide, Sulfenic acid) Thiol->Oxidized_Thiol Oxidation Covalent_Adduct Covalent Adduct Formation (Target modification) Thiol->Covalent_Adduct Nucleophilic attack Chelation_Complex Metal Chelation Complex Thiol->Chelation_Complex Chelation ROS Reactive Oxygen Species (ROS) ROS->Thiol Electrophiles Electrophilic species in proteins Electrophiles->Thiol Metal_Ions Metal Ions (e.g., Zn²⁺, Fe²⁺) Metal_Ions->Thiol

Caption: The thiol group can undergo various reactions in a biological environment.

The thiol group of this compound could potentially:

  • Act as a nucleophile: Reacting with electrophilic sites on biological macromolecules, such as proteins, leading to covalent modification and modulation of their function.[11]

  • Undergo oxidation-reduction reactions: Participating in redox signaling pathways or acting as an antioxidant by scavenging reactive oxygen species (ROS).[12][13]

  • Chelate metal ions: The soft sulfur atom of the thiol group has a high affinity for soft metal ions, which are often found in the active sites of metalloenzymes.

The bromopyridine core provides a scaffold that can be further functionalized to enhance target specificity and pharmacokinetic properties. The combination of these two functional groups makes this compound a potentially valuable building block for the development of novel therapeutic agents. Further research is warranted to explore its specific biological activities and potential applications.

References

3-Bromopyridine-4-thiol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and key data for 3-Bromopyridine-4-thiol. It is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and IUPAC Name

This compound exists in a tautomeric equilibrium with its thione form, 3-bromo-1H-pyridine-4-thione. The thione form is generally considered to be the more stable tautomer.

  • Common Name: this compound

  • IUPAC Name: 3-bromo-1H-pyridine-4-thione[1]

  • Molecular Formula: C₅H₄BrNS

  • Canonical SMILES: C1=CNC=C(C1=S)Br[1]

  • InChI: InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)

The chemical structure is depicted below:

Chemical structure of 3-bromo-1H-pyridine-4-thione

Image Source: PubChem CID 13550596

Quantitative Data

PropertyValueSource
Molecular Weight 190.06 g/mol [1]
CAS Number 82264-72-0-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Experimental Protocols: Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyridine derivatives. The proposed pathway involves two main stages:

  • Synthesis of 3-Bromo-4-chloropyridine: This intermediate can be synthesized from commercially available starting materials.

  • Conversion of 3-Bromo-4-chloropyridine to this compound: This involves a nucleophilic substitution reaction to replace the chlorine atom with a thiol group.

Stage 1: Synthesis of 3-Bromo-4-chloropyridine from 4-Chlorofuro[3,2-c]pyridine

This protocol is adapted from a known procedure for the bromination of a related heterocyclic compound.

  • Materials:

    • 4-Chlorofuro[3,2-c]pyridine

    • Carbon tetrachloride (CCl₄)

    • Bromine (Br₂)

    • Methanol (MeOH)

    • 20% aqueous sodium hydroxide (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride and cool the solution to -15 °C.

    • Slowly add bromine dropwise to the cooled solution.

    • Allow the reaction mixture to stir at room temperature for 18 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in methanol and add 20% aqueous sodium hydroxide solution. Stir for 1 hour at room temperature.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield 3-bromo-4-chloropyridine.

Stage 2: Conversion of 3-Bromo-4-chloropyridine to this compound

This stage is based on the general conversion of chloropyridines to pyridinethiols using thiourea.

  • Materials:

    • 3-Bromo-4-chloropyridine

    • Thiourea

    • Ethanol (EtOH)

    • Aqueous ammonia (NH₄OH)

  • Procedure:

    • Reflux a mixture of 3-bromo-4-chloropyridine and thiourea in ethanol.

    • After the reaction is complete (monitored by TLC), add aqueous ammonia to the mixture.

    • Continue to heat the mixture for a specified period to hydrolyze the intermediate isothiouronium salt.

    • Cool the reaction mixture and neutralize it with a suitable acid to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Logical Relationships and Workflows

As no specific signaling pathways involving this compound have been identified in the literature, a diagram of the proposed synthetic workflow is provided below.

Synthesis_Workflow start Starting Material: 4-Chlorofuro[3,2-c]pyridine intermediate Intermediate: 3-Bromo-4-chloropyridine start->intermediate Bromination (Br₂, CCl₄) product Final Product: 3-bromo-1H-pyridine-4-thione intermediate->product Thiolation (Thiourea, EtOH, NH₄OH)

Caption: Proposed synthetic workflow for 3-bromo-1H-pyridine-4-thione.

References

Spectroscopic Data for 3-Bromopyridine-4-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 3-Bromopyridine-4-thiol (CAS No. 82264-72-0). Due to the limited availability of experimental data in the public domain for this specific molecule, this document outlines the expected spectral characteristics based on the analysis of its parent compound, 3-bromopyridine, and general principles of spectroscopy. It also provides standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 82264-72-0

  • Molecular Formula: C₅H₄BrNS

  • Molecular Weight: 190.06 g/mol

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.4d~4.8H-2
~7.9d~4.8H-6
~3.5-4.5br s-S-H

Note: The chemical shifts are predictions and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~150-155C-2
~120-125C-3
~145-150C-4
~130-135C-5
~150-155C-6

Note: The thiol group's effect on the carbon chemical shifts of the pyridine ring is estimated.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-3000C-H (aromatic)Stretching
~2600-2550S-HStretching
~1600-1450C=C, C=N (aromatic ring)Stretching
~1100-1000C-BrStretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
190/192[M]⁺ molecular ion peak (presence of Br isotopes)
111[M-Br]⁺
84[M-Br-HCN]⁺

Standard Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid: A small amount of the sample is mixed with KBr powder and pressed into a thin pellet.

    • Liquid/Solution: A thin film of the sample is placed between two NaCl or KBr plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.

  • Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this guide provides a foundational understanding of its expected spectral properties. The provided protocols offer a standardized approach for researchers to obtain and analyze the necessary data for the complete characterization of this compound. The logical workflow presented can be adapted for the analysis of other novel chemical entities in a research and development setting.

Purity and Stability of 3-Bromopyridine-4-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical parameters governing the purity and stability of 3-Bromopyridine-4-thiol, a key heterocyclic building block in pharmaceutical synthesis. Due to the limited availability of public data specific to this compound, this document combines information from safety data sheets, relevant patent literature, and established chemical principles for aromatic thiols and brominated pyridines. It outlines potential degradation pathways, recommended storage and handling conditions, and detailed protocols for purity assessment and stability testing. The information herein is intended to serve as a foundational resource for researchers to ensure the integrity and reliability of this compound in experimental and developmental workflows.

Introduction

This compound (CAS No. 82264-72-0) is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive thiol group and a bromine-substituted pyridine ring, makes it a versatile intermediate for introducing the pyridylthio moiety into more complex molecular scaffolds. The thiol group is a potent nucleophile and can undergo S-alkylation, oxidation, or serve as a ligand for metal catalysts, while the bromo-substituent allows for a variety of palladium-catalyzed cross-coupling reactions.

The utility of this reagent is, however, intrinsically linked to its purity and stability. The thiol moiety is susceptible to oxidation, which can lead to the formation of disulfide impurities and other undesired byproducts. Furthermore, the stability of the bromopyridine core under various chemical and physical conditions is crucial for consistent reactivity and product profiling. This guide addresses these critical aspects to support its effective use in research and development.

Purity and Impurity Profile

Commercial batches of this compound are typically available with a purity of 97% or greater.[1][2] The purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Potential impurities can arise from the synthesis process or subsequent degradation.

Synthetic Impurities

A common synthetic route involves the reaction of 3-bromo-4-chloropyridine with a sulfide source like sodium sulfide.[3] Potential impurities originating from this process are summarized in Table 1.

Table 1: Potential Synthetic Impurities of this compound

Impurity Name Structure Potential Origin
3-Bromo-4-chloropyridine Br-C₅H₃N-Cl Unreacted starting material.
3,3'-Dibromo-4,4'-dipyridyl sulfide (Br-C₅H₃N)₂S Reaction of the product with starting material.

| Pyridine-4-thiol | C₅H₄N-SH | Dehalogenation (loss of bromine) during synthesis.[4] |

Degradation Impurities

The primary degradation pathway for this compound is the oxidation of the thiol group. This is a common characteristic of thiols, which are readily oxidized, especially on exposure to air (oxygen).[5][6]

Table 2: Potential Degradation Impurities of this compound

Impurity Name Structure Formation Pathway
3,3'-Dibromo-4,4'-dipyridyl disulfide (Br-C₅H₃N-S)₂ Oxidative coupling of two thiol molecules.[7]

| 3-Bromopyridine-4-sulfonic acid | Br-C₅H₃N-SO₃H | Further oxidation of the thiol group.[7] |

Stability and Storage

The stability of this compound is paramount for its successful application. The principal factors affecting its stability are exposure to oxygen, light, and elevated temperatures.

Recommended Storage Conditions

To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[8] Recommended storage conditions are summarized in Table 3.

Table 3: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 2-8°C Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon, Nitrogen) Prevents oxidation of the thiol group.[5]
Light Protect from light (amber vial) Light can catalyze oxidative and other degradation pathways.[9]

| Moisture | Store in a dry/desiccated environment | Prevents potential hydrolysis and moisture-mediated reactions. |

Factors Affecting Stability

The following diagram illustrates the key factors that can compromise the stability of this compound.

G cluster_factors Factors Affecting Stability cluster_degradation Degradation Products Compound This compound Disulfide Disulfide Dimer Compound->Disulfide Oxidation Other Other Byproducts Compound->Other Oxygen Oxygen / Air Oxygen->Disulfide Temp Elevated Temperature Temp->Disulfide Light UV / Light Exposure Light->Disulfide Moisture Moisture / Water Moisture->Other SulfonicAcid Sulfonic Acid Disulfide->SulfonicAcid Further Oxidation

Caption: Key factors influencing the degradation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound. These are model protocols and may require optimization for specific equipment and sample matrices.

Protocol: Purity Determination by RP-HPLC

This protocol describes a reversed-phase HPLC method for assessing the purity of this compound and detecting potential non-volatile impurities.

1. Objective: To determine the purity of this compound by calculating the area percent of the main peak.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

| Injection Volume | 10 µL |

4. Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject a blank (diluent), followed by the standard solution six times to establish system suitability (RSD of peak area < 2.0%). Inject the sample solution in duplicate.

  • Calculation: Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol: Stability-Indicating Method and Forced Degradation Study

This protocol outlines a workflow for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[10]

G cluster_analysis Analysis Stage start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxid Oxidative (e.g., 3% H2O2, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (Solution, UV/Vis light) start->photo control Control Sample (Unstressed) start->control quench Neutralize / Quench Reactions at Time Points acid->quench base->quench oxid->quench therm->quench dissolve photo->quench hplc Analyze all samples by RP-HPLC (PDA Detector) control->hplc quench->hplc mass_spec Characterize Degradants by LC-MS hplc->mass_spec Peak Purity Check validate Validate Method (Specificity, Linearity, etc.) mass_spec->validate

Caption: Workflow for a forced degradation and stability-indicating method study.

1. Objective: To assess the stability of this compound under various stress conditions and develop an HPLC method capable of separating the parent compound from all major degradation products.

2. Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2N NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photostability: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24, 48 hours). For solid thermal stress, dissolve a portion of the solid in the diluent at each time point.

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the working concentration (e.g., 0.1 mg/mL).

  • Analysis: Analyze all samples, including an unstressed control, using the HPLC method from Protocol 4.1, preferably with a Photo Diode Array (PDA) detector to assess peak purity.

  • Method Optimization: If any degradation products co-elute with the main peak or each other, optimize the HPLC method (gradient, mobile phase pH, column type) until baseline separation is achieved for all significant peaks (>0.1%).

  • Characterization: Use LC-MS to obtain mass data for the new peaks to help identify the degradation products.

Potential Degradation Pathways

Based on the fundamental chemistry of thiols and pyridines, the most probable degradation pathway involves oxidation.

G Thiol This compound C₅H₄BrNS Radical Thiyl Radical Thiol->Radical -H• [O] Disulfide 3,3'-Dibromo-4,4'-dipyridyl disulfide C₁₀H₆Br₂N₂S₂ Thiol->Disulfide [O] -2H Radical->Thiol +H• Radical->Disulfide Dimerization SulfonicAcid 3-Bromopyridine-4-sulfonic acid C₅H₄BrNO₃S Disulfide->SulfonicAcid Strong Oxidation (e.g., H₂O₂)

Caption: A potential oxidative degradation pathway for this compound.

The primary pathway is the oxidation of the thiol to a disulfide dimer. This can proceed through a radical mechanism and is often initiated by atmospheric oxygen.[5] Under stronger oxidative conditions, the sulfur atom can be further oxidized to higher oxidation states, such as sulfonic acid.

Conclusion

The integrity of this compound is critical for its use as a synthetic intermediate. Purity is primarily compromised by residual synthetic impurities and, more significantly, by oxidative degradation. The formation of the corresponding disulfide is the most common degradation pathway. To ensure stability, the compound must be stored under a cold (2-8°C), dry, and inert atmosphere, protected from light. Researchers should employ validated analytical methods, such as the representative HPLC protocol described herein, to confirm purity before use and to monitor stability over time, ensuring the reliability and reproducibility of their synthetic results.

References

An In-depth Technical Guide to 3-Bromopyridine-4-thiol and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of 3-bromopyridine-4-thiol and its derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. This document details synthetic methodologies, quantitative biological data, and key signaling pathways, offering a valuable resource for researchers engaged in drug discovery and development.

Core Compound: this compound

This compound is a halogenated pyridinethiol that serves as a versatile scaffold for the synthesis of a diverse range of derivatives. The presence of the bromine atom and the nucleophilic thiol group allows for a variety of chemical modifications, making it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₄BrNS
Molecular Weight 190.06 g/mol
CAS Number 82264-72-0
Appearance (Predicted) Solid
Purity >98% (as commercially available)[1]
Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution of a suitable dihalogenated precursor. A plausible and efficient method involves the reaction of 3-bromo-4-chloropyridine with a source of sulfide ions, such as sodium hydrosulfide (NaSH). The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the bromine atom at the 3-position due to the electron-withdrawing effect of the pyridine nitrogen, which activates the para position.

Experimental Protocol: Synthesis of this compound from 3-Bromo-4-chloropyridine

This protocol is based on established principles of nucleophilic aromatic substitution on halopyridines.

Materials:

  • 3-Bromo-4-chloropyridine

  • Sodium hydrosulfide (NaSH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-4-chloropyridine (1.0 eq) in anhydrous DMF.

  • Add sodium hydrosulfide (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Derivatization of this compound

The thiol group of this compound is a key functional handle for the synthesis of a wide array of derivatives, primarily through S-alkylation and S-arylation reactions. These modifications allow for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting compounds.

S-Alkylation

S-alkylation of this compound can be readily achieved by reacting it with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for S-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF, THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add a base (1.1-1.5 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-bromo-4-(alkylthio)pyridine derivative.

Biological Activity of this compound Derivatives

Derivatives of this compound have emerged as promising candidates for the development of novel therapeutics, particularly in the field of oncology. The pyridine-thioether scaffold is a key pharmacophore in a number of kinase inhibitors.

Kinase Inhibition

Many pyridine and pyridinethiol derivatives have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Data: In Vitro Biological Activity of Related Pyridine-Thioether Derivatives

Compound ClassTargetIC₅₀ (nM)Cancer Cell LineReference
4-[(3-Bromophenyl)amino]pyrido[d]pyrimidineEGFR0.008 - 0.13A431[2]
Pyrido[3,4-d]pyrimidine-basedEGFRL858R/T790M/C797S7.2H1975[3]
4-Amino-2-thiopyrimidinesVEGFR-2120 - 190-[4]
Thienopyrimidine DerivativesVEGFR3490A549[5]

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the this compound scaffold.

Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from the this compound scaffold is attributed to their ability to modulate key signaling pathways involved in tumorigenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[6] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Inhibitor This compound Derivative Inhibitor->VEGFR

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on the Pyridine Ring of 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyridine-4-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a halogen, a sulfur nucleophile/electron-donating group, and the inherent electronic properties of the pyridine ring, presents a complex yet intriguing landscape for further functionalization. This technical guide provides a comprehensive analysis of the predicted electrophilic and nucleophilic substitution reactions on the pyridine ring of this compound. In the absence of direct experimental literature for this specific molecule, this document leverages established principles of pyridine chemistry and data from analogous structures to forecast reactivity and regioselectivity. Detailed hypothetical experimental protocols and mechanistic diagrams are provided to guide future research in the synthesis of novel derivatives.

Introduction

The pyridine scaffold is a cornerstone in drug discovery, present in numerous approved pharmaceuticals. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound offers multiple reaction sites: the pyridine nitrogen, the thiol group, the carbon-bromine bond, and the C-H bonds on the pyridine ring. This guide focuses specifically on the electrophilic and nucleophilic substitution reactions at the C-2, C-5, and C-6 positions of the pyridine ring, providing a predictive framework for its synthetic utility.

Electronic Properties and Predicted Reactivity

The reactivity of the this compound ring is governed by the interplay of the electronic effects of its substituents and the pyridine nitrogen.

  • Pyridine Nitrogen : The nitrogen atom is highly electronegative, rendering the pyridine ring electron-deficient compared to benzene. This disfavors electrophilic aromatic substitution, which typically requires harsh conditions, and favors nucleophilic aromatic substitution, especially at positions ortho (C-2, C-6) and para (C-4) to the nitrogen.

  • Thiol Group (-SH) at C-4 : The thiol group is an activating group for electrophilic aromatic substitution due to the lone pairs on the sulfur atom, which can be donated to the ring through resonance. It is an ortho-, para- director. In this molecule, it would direct incoming electrophiles to the C-3 and C-5 positions. Given that C-3 is already substituted, it strongly favors substitution at C-5.

  • Bromo Group (-Br) at C-3 : The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it is an ortho-, para- director. It would direct incoming electrophiles to the C-2 and C-5 positions.

Overall Predicted Reactivity:

  • For Electrophilic Substitution : The pyridine ring is deactivated by the nitrogen atom and the inductive effect of the bromine. However, the thiol group is activating. The directing effects of the thiol (to C-5) and the bromine (to C-2 and C-5) are in partial agreement. The most likely position for electrophilic attack is C-5, which is ortho to the activating thiol group and para to the bromine. The C-2 position is another possibility, being ortho to the bromine. The C-6 position is the least favored due to being meta to the bromine and not being significantly activated.

  • For Nucleophilic Substitution : The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNA_r_) is most likely to occur by replacing the bromine atom at the C-3 position. While this position is not classically activated (ortho or para to the nitrogen), the presence of adjacent electron-withdrawing nitrogen and the potential for stabilization of the intermediate could allow for substitution under certain conditions. Another possibility is the formation of a pyridyne intermediate.

The directing influences of the substituents are visualized in the diagram below.

Directing Effects on this compound cluster_0 Substituent Effects cluster_1 Predicted Reactivity at Ring Positions N Pyridine Nitrogen (Deactivating, directs meta to C-2, C-4, C-6) C2 C-2 N->C2 meta C6 C-6 N->C6 meta SH Thiol at C-4 (Activating, directs ortho, para to C-3, C-5) C5 C-5 SH->C5 ortho (favored for E+) Br Bromo at C-3 (Deactivating, directs ortho, para to C-2, C-5) Br->C2 ortho Br->C5 para

Caption: Logical relationship of substituent directing effects.

Electrophilic Aromatic Substitution (Predicted)

Given the competing electronic effects, electrophilic substitution on this compound is predicted to be challenging but feasible, with a strong preference for substitution at the C-5 position.

Predicted Regioselectivity for Electrophilic Substitution
PositionActivating/Deactivating InfluencesPredicted Outcome
C-2 Ortho to -Br, Meta to -SH, Ortho to NPossible, but less favored than C-5
C-5 Ortho to -SH, Para to -Br, Meta to NMost Favored Position
C-6 Meta to -Br, Meta to -SH, Ortho to NLeast Favored
Hypothetical Experimental Protocol: Nitration at C-5

This protocol is adapted from standard procedures for the nitration of activated pyridine derivatives.

  • Protection of Thiol Group : To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane, add a protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) and imidazole (1.2 eq). Stir at room temperature until protection is complete (monitored by TLC).

  • Nitration : Cool the solution of the protected pyridine to 0 °C. Slowly add a nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄) (1.1 eq). Allow the reaction to stir at 0 °C for 1-2 hours.

  • Work-up : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Deprotection : Dissolve the crude product in tetrahydrofuran and add a deprotecting agent like tetrabutylammonium fluoride (TBAF) (1.1 eq). Stir at room temperature until deprotection is complete.

  • Purification : Purify the final product by column chromatography on silica gel.

Predicted Mechanism for Electrophilic Substitution at C-5

The mechanism proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Predicted Mechanism for Electrophilic Substitution at C-5 Reactant This compound SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex + E+ Electrophile Electrophile (E+) Product 5-Substituted Product SigmaComplex->Product - H+ ProtonLoss -H+

Caption: Workflow for electrophilic substitution.

Nucleophilic Aromatic Substitution (Predicted)

Nucleophilic substitution on the this compound ring is anticipated to proceed via two primary pathways: substitution of the bromine atom (SNA_r_) or through a pyridyne intermediate.

Direct Nucleophilic Substitution of Bromine (SNA_r_)

The bromine at C-3 is a viable leaving group. While not in a classically activated position (ortho or para to the nitrogen), the overall electron-deficient nature of the ring can facilitate its displacement by strong nucleophiles under forcing conditions (e.g., high temperature).

Hypothetical Experimental Protocol: Amination at C-3

This protocol is based on typical SNA_r_ reactions on bromopyridines.

  • Reaction Setup : In a sealed tube, combine this compound (1.0 eq), a desired amine (e.g., morpholine, 1.5 eq), a base such as potassium carbonate (2.0 eq), and a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reaction Conditions : Heat the mixture at 100-150 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Predicted Mechanism for SNA_r_ at C-3

This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.

Predicted Mechanism for SNAr at C-3 Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-) Product 3-Substituted Product Meisenheimer->Product - Br- LeavingGroup -Br-

Caption: Workflow for nucleophilic aromatic substitution.

Substitution via a Pyridyne Intermediate

In the presence of a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), elimination of HBr from this compound could lead to the formation of a highly reactive 3,4-pyridyne intermediate. This intermediate would then be rapidly attacked by a nucleophile. This pathway is plausible as similar mechanisms have been reported for 3-bromopyridines.[1][2] The nucleophilic addition to the pyridyne could result in a mixture of products, with the nucleophile adding at either C-3 or C-4.

Summary of Predicted Reactivity

The following table summarizes the predicted reactivity of the this compound ring towards electrophilic and nucleophilic substitution.

Reaction TypeReagents (Example)Most Likely Position of SubstitutionPredicted YieldNotes
Electrophilic
NitrationNO₂BF₄C-5ModerateThiol protection is likely required.
HalogenationNBS, NCSC-5Moderate to Good
Friedel-CraftsAlCl₃, Acyl chlorideC-5Low to ModerateOften difficult on pyridine rings.
Nucleophilic
S_N_ArAmines, AlkoxidesC-3 (Substitution of Br)ModerateRequires forcing conditions (high temp.).
Pyridyne FormationNaNH₂, Nu-C-3 and C-4VariablePotential for mixture of regioisomers.

Conclusion

This technical guide provides a predictive overview of the electrophilic and nucleophilic substitution reactions on the pyridine ring of this compound. Based on the analysis of substituent electronic effects and comparison with related structures, electrophilic substitution is predicted to occur preferentially at the C-5 position. Nucleophilic substitution is expected to proceed either by direct displacement of the bromine at C-3 or via a 3,4-pyridyne intermediate. The hypothetical protocols and mechanistic diagrams presented herein offer a foundational framework for the synthetic exploration of this versatile heterocyclic building block. Experimental validation of these predictions is a promising avenue for future research and could unlock novel derivatives for applications in drug discovery and materials science.

References

Commercial Suppliers and Technical Guide for 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of commercial suppliers for 3-Bromopyridine-4-thiol (CAS No. 82264-72-0), a valuable building block in medicinal chemistry and materials science. Additionally, this guide presents a representative experimental protocol for a common synthetic transformation involving bromopyridine derivatives and a logical workflow for the procurement and utilization of this chemical.

Commercial Supplier Data

The following table summarizes the available quantitative data for this compound from various commercial suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierProduct/Catalogue No.CAS No.PurityAvailable QuantitiesPrice (USD)Stock Status
Apollo ScientificOR37008582264-72-0>98%1g, 5g~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
260(1g),260 (1g), ~260(1g),
885 (5g)
Out of Stock[1]
Laibo Chem (via Orion Cientific)-82264-72-0-5g-Contact for details
AmaybioAladdin-B1039324-250mg82264-72-0≥97%250mg-Contact for details
SynQuest Labs7H61-9-0082264-72-098.0%-Contact for PriceContact for Availability[2]
BLD Pharmatech Ltd. (via FUJIFILM Wako)-82264-72-0---Contact for details[3]
Hangzhou J&H Chemical Co., Ltd.-82264-72-098%--Contact for details[4]

Experimental Protocols

While a specific protocol for the direct use of this compound is highly application-dependent, the following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for 3-bromopyridine derivatives. This protocol is adapted from procedures for similar compounds and serves as a general guideline.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction between a 3-bromopyridine derivative and an arylboronic acid.

Materials:

  • 3-Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Conventional Heating):

  • To a dry round-bottom flask, add the 3-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[5]

  • Add the palladium catalyst (0.05 eq).[5]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[5]

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[5]

Procedure (Microwave Irradiation):

  • In a microwave vial, combine the 3-bromopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[5]

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Add the chosen solvent system to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.[5]

Logical Workflow for Procurement and Utilization

The following diagram illustrates a typical workflow for a research organization from the identification of a need for a chemical like this compound to its final experimental application.

G cluster_procurement Procurement Phase cluster_research Research Phase A Identify Need for This compound B Search Commercial Suppliers A->B C Compare Purity, Quantity, and Price B->C D Check Stock Availability C->D D->B Out of Stock E Select Supplier and Place Order D->E In Stock F Receive and Log Chemical E->F G Review Safety Data Sheet (SDS) F->G H Plan Experiment and Prepare Protocol G->H I Conduct Experiment H->I J Analyze Results I->J K Purify and Characterize Product J->K L Report Findings K->L

Caption: Workflow from chemical sourcing to experimental reporting.

References

An In-depth Technical Guide on the Safety and Handling of 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromopyridine-4-thiol is a heterocyclic organic compound containing a pyridine ring substituted with both a bromine atom and a thiol group.[2] Such structures are of interest in medicinal chemistry and drug development as versatile intermediates for synthesizing more complex molecules.[3] The presence of a thiol group suggests potential for use in applications such as covalent protein modification, though specific research on this compound in this context is limited.[4] The bromine atom allows for various cross-coupling reactions, making it a valuable building block in organic synthesis.[3]

This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols associated with this compound, based on data from analogous compounds.

Hazard Identification and Classification

Based on the hazard profiles of related bromopyridines and thiols, this compound should be handled as a hazardous substance. The following tables summarize the GHS hazard classifications for structurally similar compounds.

Table 1: GHS Hazard Classification for Related Compounds

CompoundGHS PictogramsSignal WordHazard Statements
3-Bromopyridine GHS02, GHS07[5]Warning[5]H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]
4-Bromopyridine Hydrobromide GHS06DangerH301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
4-Amino-3-bromopyridine GHS05, GHS07DangerH302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.
3-Aminopyridine GHS06DangerH301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure.[6]

Given these classifications, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled, and likely to cause skin and severe eye irritation.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table presents available data for the target compound and its close relatives.

Table 2: Physical and Chemical Properties

PropertyThis compound3-Bromopyridine5-Bromopyridine-3-thiol3-Amino-5-bromo-pyridine-4-thiol
CAS Number 82264-72-0[2]626-55-1[7]552331-85-8[8]98027-31-7[1]
Molecular Formula C5H4BrNSC5H4BrN[7]C5H4BrNS[8]C5H5BrN2S[1]
Molecular Weight 190.06 g/mol [2]158.00 g/mol [7]190.06 g/mol [8]205.07 g/mol [1]
Physical State Not SpecifiedLiquid[7]Not SpecifiedSolid[1]
Melting Point Not Specified-27 °C[9]Not Specified214-216 °C[1]
Boiling Point Not Specified173 °C[9]Not SpecifiedNot Specified
Purity >98%[2]Not Specified≥98%[8]Not Specified

Safe Handling and Storage

Extreme caution should be exercised when handling this compound.

4.1. Personal Protective Equipment (PPE)

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear flame retardant antistatic protective clothing.[6]

  • Respiratory Protection: Work under a chemical fume hood.[6] Do not inhale the substance.

4.2. Handling Procedures

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Wash hands and face thoroughly after handling.[5][6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[10]

  • Take precautionary measures against static discharge.[10]

  • Thiols are prone to oxidation, which can be pH-sensitive.[11] Handling under an inert atmosphere (e.g., argon) may be necessary to prevent degradation.[11]

4.3. Storage

  • Store in a tightly closed container in a dry and well-ventilated place.[6][10]

  • Keep away from heat, sparks, and flame.[10]

  • Store locked up.[6]

  • For compounds like 5-Bromopyridine-3-thiol, storage at 2-8°C, sealed in a dry environment, is recommended.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[10]

Emergency Procedures

5.1. First-Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor.[6] Rinse mouth.[6]

  • If on Skin: Wash with plenty of water.[6] Call a POISON CENTER or doctor if you feel unwell.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

5.2. Spills and Leaks

  • Cover drains.

  • Collect, bind, and pump off spills.

  • Take up material carefully, avoiding dust generation.

  • Dispose of the material properly in an approved waste disposal plant.[6]

  • Clean the affected area thoroughly.

Experimental Protocols

6.1. General Thiol Handling Workflow

The following workflow outlines general precautions for handling thiol-containing compounds in a laboratory setting.

Thiol_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere (e.g., Argon) prep_hood->prep_inert reaction_setup Set up Reaction Under Inert Gas prep_inert->reaction_setup reagent_add Add Reagents Carefully reaction_setup->reagent_add reaction_monitor Monitor Reaction Progress reagent_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., Chromatography) workup_extract->workup_purify cleanup_bleach Decontaminate Glassware with Bleach Solution workup_purify->cleanup_bleach cleanup_waste Dispose of Waste in Labeled Containers cleanup_bleach->cleanup_waste

Caption: General workflow for handling thiol compounds.

6.2. Conceptual Synthesis Approach

While a specific protocol for this compound is unavailable, a potential synthetic route could involve the introduction of a thiol group onto a 3-bromopyridine precursor. The synthesis of various pyridine-3-thiols has been achieved starting from 3-iodopyridines.[12] A similar approach might be adaptable for 3-bromopyridine derivatives.

Signaling Pathways and Applications in Drug Development

There is no specific information available linking this compound to any signaling pathways. However, the thiol functional group is known to be important in medicinal chemistry. Thiol-containing drugs can act as radical scavengers, restore cellular thiol pools, and chelate heavy metals.[13] The thiol group is a good nucleophile and can react with electrophilic species, which is a key principle in the design of some covalent inhibitors.[14]

The following diagram illustrates a generalized concept of how a thiol-containing compound might be used as a building block in drug synthesis.

Drug_Development_Logic start This compound (Building Block) reaction Chemical Synthesis (e.g., Cross-Coupling) start->reaction intermediate Intermediate Compound reaction->intermediate modification Further Functionalization intermediate->modification api Active Pharmaceutical Ingredient (API) modification->api testing Biological Testing (e.g., Target Engagement) api->testing outcome Lead Compound for Drug Development testing->outcome

Caption: Role of this compound in drug development.

Conclusion

This compound is a compound with potential utility in research and development, particularly in the synthesis of novel pharmaceutical agents. Due to the lack of specific safety data, it must be handled with extreme care, assuming a high degree of toxicity and reactivity based on the profiles of structurally related molecules. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory. Researchers should conduct a thorough risk assessment before commencing any work with this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals and functional materials. 3-Aryl-4-thiopyridine scaffolds are of significant interest in medicinal chemistry. However, the direct Suzuki coupling of 3-Bromopyridine-4-thiol presents a significant challenge due to the propensity of the thiol group to poison the palladium catalyst. The sulfur atom can irreversibly bind to the palladium center, leading to catalyst deactivation and low to no product yield.

To overcome this obstacle, a protection-coupling-deprotection strategy is essential. This document provides detailed protocols for the protection of the thiol group of this compound, followed by the Suzuki-Miyaura coupling reaction with various arylboronic acids, and subsequent deprotection to yield the desired 3-aryl-4-thiopyridine products. The acetyl (Ac) and benzyl (Bn) groups are presented as effective protecting groups for the thiol functionality.

Key Experimental Considerations

Successful Suzuki coupling of S-protected this compound derivatives hinges on the careful selection of several parameters:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction yield and must be compatible with the substrates and other reaction components.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures, to facilitate the dissolution of both the organic and inorganic reagents.

  • Temperature: The reaction temperature is a key parameter to optimize for efficient conversion without promoting side reactions or decomposition.

Experimental Protocols

Part 1: Protection of this compound

Protocol 1.1: S-Acetylation of this compound

This protocol describes the protection of the thiol group as a thioacetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM), add pyridine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude S-(3-bromopyridin-4-yl) ethanethioate can be purified by column chromatography on silica gel if necessary.

Protocol 1.2: S-Benzylation of this compound

This protocol details the protection of the thiol group as a benzyl thioether.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-bromo-4-(benzylthio)pyridine by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Coupling of S-Protected this compound

This generalized protocol is applicable to both S-acetyl and S-benzyl protected this compound. Optimization of the specific catalyst, ligand, base, and solvent may be required for different arylboronic acids.

Materials:

  • S-(3-bromopyridin-4-yl) ethanethioate or 3-bromo-4-(benzylthio)pyridine (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Heating and stirring apparatus

Procedure:

  • In a Schlenk flask, combine the S-protected this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • In a separate vessel, if not using a pre-formed catalyst, prepare the catalyst by mixing the palladium precursor and the ligand.

  • Add the palladium catalyst (and ligand, if separate) to the Schlenk flask containing the reagents.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki Coupling of S-Protected this compound

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9075-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)10080-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF11070-88

Yields are estimated based on literature for similar bromopyridine substrates and may vary depending on the specific arylboronic acid used.

Part 3: Deprotection of the Thiol Group

Protocol 3.1: Deprotection of the S-Acetyl Group

This protocol describes the removal of the acetyl protecting group under basic conditions.[2][3]

Materials:

  • S-(3-arylpyridin-4-yl) ethanethioate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Dissolve the S-(3-arylpyridin-4-yl) ethanethioate (1.0 eq.) in a mixture of methanol or ethanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) in water.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl to pH ~7.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-arylpyridine-4-thiol by column chromatography or recrystallization.

Protocol 3.2: Deprotection of the S-Benzyl Group

This protocol describes the removal of the benzyl protecting group by reduction with sodium in liquid ammonia.[4]

Materials:

  • 3-Aryl-4-(benzylthio)pyridine

  • Liquid ammonia

  • Sodium metal

  • Anhydrous ethanol or ammonium chloride (for quenching)

  • Standard low-temperature reaction setup

Procedure:

  • Set up a reaction vessel equipped with a dry ice-acetone condenser and an inlet for ammonia gas.

  • Condense liquid ammonia into the flask at -78 °C.

  • Dissolve the 3-aryl-4-(benzylthio)pyridine (1.0 eq.) in the liquid ammonia.

  • Add small pieces of sodium metal portion-wise with stirring until a persistent blue color is observed.

  • Stir the reaction for 30-60 minutes.

  • Quench the reaction by the careful addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Dissolve the residue in water and neutralize with a suitable acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 3-arylpyridine-4-thiol.

  • Purify as needed.

Data Presentation

Table 2: Summary of Protection and Deprotection Yields

StepProtecting GroupTypical Yield (%)
S-AcetylationAcetyl85-95
S-BenzylationBenzyl80-90
S-Acetyl Deprotection-70-85
S-Benzyl Deprotection-60-80

Yields are estimates based on general literature procedures and may vary.

Visualizations

Suzuki_Coupling_Workflow cluster_protection Step 1: Thiol Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection start This compound prot Protection (S-Acetylation or S-Benzylation) start->prot prot_prod S-Protected This compound prot->prot_prod suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) prot_prod->suzuki suzuki_prod S-Protected 3-Aryl-4-thiopyridine deprot Deprotection suzuki_prod->deprot final_prod 3-Arylpyridine-4-thiol deprot->final_prod

Caption: Overall workflow for the synthesis of 3-Arylpyridine-4-thiol.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition (R-X) pd0->ox_add pd2_complex R-Pd(II)-X(L_n) ox_add->pd2_complex transmetal Transmetalation (Ar-B(OR)2, Base) pd2_complex->transmetal diaryl_pd2 R-Pd(II)-Ar(L_n) transmetal->diaryl_pd2 red_elim Reductive Elimination diaryl_pd2->red_elim red_elim->pd0 Catalyst Regeneration product R-Ar red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Flowchart start Low Yield or Incomplete Reaction check_catalyst Screen Catalyst/Ligand Combination (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) start->check_catalyst check_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) check_catalyst->check_base check_solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O, DMF) check_base->check_solvent check_temp Adjust Reaction Temperature check_solvent->check_temp success Optimized Conditions check_temp->success

Caption: Decision-making flowchart for Suzuki coupling optimization.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has found widespread application in the pharmaceutical industry for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules. The subject of this application note, 3-Bromopyridine-4-thiol, presents a unique synthetic challenge due to the presence of a thiol group, which is known to coordinate strongly with and potentially deactivate palladium catalysts.[2][3]

Direct Buchwald-Hartwig amination of this compound is often problematic. Therefore, a two-step synthetic strategy is recommended, involving the protection of the thiol functionality prior to the C-N bond formation, followed by a subsequent deprotection step to unveil the desired product. This approach circumvents the issue of catalyst poisoning and allows for a more efficient and reliable synthesis.

This document provides detailed protocols for a two-step synthesis of N-aryl/alkyl-3-aminopyridine-4-thiols from this compound via a protection-amination-deprotection sequence.

Reaction Principle

The overall synthetic strategy involves three key stages:

  • Protection of the Thiol Group: The thiol group of this compound is first protected to prevent its interference with the palladium catalyst. The trityl (Tr) and acetyl (Ac) groups are common choices for thiol protection in the context of palladium-catalyzed reactions.[4][5]

  • Buchwald-Hartwig Amination: The S-protected 3-bromopyridine derivative then undergoes a Buchwald-Hartwig amination with a desired primary or secondary amine. This reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[1]

  • Deprotection of the Thiol Group: The final step involves the removal of the protecting group to afford the target 3-aminopyridine-4-thiol derivative. The choice of deprotection method depends on the protecting group used.[4][5]

Experimental Protocols

Protocol 1: S-Trityl Protection of this compound

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-4-(tritylthio)pyridine.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-4-(tritylthio)pyridine

Materials:

  • 3-Bromo-4-(tritylthio)pyridine (from Protocol 1)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) under an inert atmosphere.

  • Add 3-Bromo-4-(tritylthio)pyridine (1.0 eq) to the Schlenk tube.

  • Seal the tube, and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Add the amine (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-amino-4-(tritylthio)pyridine.

Protocol 3: Deprotection of the S-Trityl Group

Materials:

  • N-substituted-3-amino-4-(tritylthio)pyridine (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Dichloromethane (DCM)

  • Magnetic stirrer

Procedure:

  • Dissolve the S-tritylated compound (1.0 eq) in DCM.

  • Add triethylsilane (5-10 eq) to the solution.

  • Slowly add trifluoroacetic acid (10-20 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-substituted-3-aminopyridine-4-thiol.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyridines. While specific data for 3-bromo-4-(tritylthio)pyridine is not extensively available in the literature, these examples with structurally similar compounds provide a strong basis for optimization.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Various Amines

EntryBromopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001695
23-BromopyridineAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1002488
34-BromopyridineBenzylaminePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃Dioxane1101292
42-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃ (1.5)DavePhos (3)NaOtBuToluene802085
53-BromopyridinePiperidinePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1001890

Data is compiled from various sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrates.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_protection Step 1: Thiol Protection cluster_amination Step 2: Buchwald-Hartwig Amination cluster_deprotection Step 3: Deprotection start This compound prot_reagents Trityl Chloride, Triethylamine, DCM start->prot_reagents Protection protected_intermediate 3-Bromo-4-(tritylthio)pyridine prot_reagents->protected_intermediate bh_reagents Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene protected_intermediate->bh_reagents Coupling amine Primary or Secondary Amine amine->bh_reagents amination_product N-substituted-3-amino- 4-(tritylthio)pyridine bh_reagents->amination_product deprot_reagents TFA, Triethylsilane, DCM amination_product->deprot_reagents Deprotection final_product N-substituted-3-aminopyridine-4-thiol deprot_reagents->final_product

Caption: Workflow for the synthesis of N-substituted-3-aminopyridine-4-thiols.

Conclusion

The presented two-step protocol, involving thiol protection followed by a Buchwald-Hartwig amination and subsequent deprotection, offers a reliable and effective strategy for the synthesis of N-substituted 3-aminopyridine-4-thiols. The choice of protecting group, catalyst, ligand, and base may require optimization depending on the specific amine coupling partner. These application notes provide a robust starting point for researchers in the field of medicinal chemistry and drug development for the synthesis of this important class of compounds.

References

Application Notes and Protocols: Thiol-Ene Click Chemistry with 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene "click" chemistry has emerged as a robust and versatile methodology for the efficient formation of carbon-sulfur bonds.[1] This reaction, characterized by its high yields, stereoselectivity, rapid reaction rates, and tolerance to a wide range of functional groups, has found extensive applications in materials science, polymer chemistry, bioconjugation, and drug discovery.[1][2] The reaction typically proceeds via a free-radical or a nucleophilic Michael addition mechanism, offering flexibility in reaction initiation and conditions.[1] This document provides detailed application notes and protocols for the use of a specific, yet highly promising reagent, 3-Bromopyridine-4-thiol, in thiol-ene click chemistry. The presence of both a reactive thiol group and a versatile bromopyridine moiety makes this compound a valuable building block for creating complex molecular architectures and functional biomaterials.

Core Concepts of Thiol-Ene Click Chemistry

The thiol-ene reaction involves the addition of a thiol (R-SH) across a double bond (an '-ene') to form a thioether.[2] The two primary mechanisms are:

  • Radical-mediated Thiol-Ene Reaction: This is the most common pathway, typically initiated by light (photo-initiation) or heat in the presence of a radical initiator.[1][2] The reaction proceeds through a chain mechanism involving a thiyl radical, which adds to the alkene in an anti-Markovnikov fashion.[2] Photoinitiated reactions are particularly advantageous as they can be performed at room temperature and offer spatial and temporal control.[3][4][5]

  • Base-catalyzed Michael Addition: In the presence of a base, the thiol is deprotonated to form a nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene (e.g., maleimides, acrylates) in a conjugate addition reaction.[1]

Applications of this compound in Thiol-Ene Chemistry

The unique structure of this compound offers a dual handle for chemical modifications, making it a highly attractive reagent for various applications, particularly in drug development and bioconjugation.

  • Bioconjugation: The thiol group can readily participate in thiol-ene reactions to attach the bromopyridine moiety to biomolecules such as proteins, peptides, and nucleic acids containing accessible alkene groups.[6][7] The resulting bioconjugate will possess a pyridine ring, a common scaffold in many pharmaceuticals, which can influence properties like solubility, cell permeability, and target binding. The bromine atom on the pyridine ring can be further functionalized using cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, allowing for the attachment of additional functionalities.[8]

  • Drug Discovery and Development: The bromopyridine core is a key pharmacophore in numerous approved drugs. By incorporating this compound into lead compounds via thiol-ene chemistry, medicinal chemists can rapidly generate libraries of analogues with modified physicochemical and pharmacological properties. The thioether linkage formed is generally stable under physiological conditions.

  • Material Science: This reagent can be used to modify the surface of materials functionalized with alkene groups, imparting new properties such as hydrophilicity, biocompatibility, or metal-binding capabilities.

Experimental Protocols

The following are generalized protocols for performing thiol-ene reactions with this compound. Researchers should optimize the reaction conditions for their specific substrates and desired outcomes.

Protocol 1: Photoinitiated Radical Thiol-Ene Reaction

This protocol is suitable for a wide range of alkenes and is particularly useful for bioconjugation reactions under mild conditions.

Materials:

  • This compound

  • Alkene-containing substrate (e.g., protein, peptide, polymer)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959 for aqueous solutions)

  • Anhydrous, degassed solvent (e.g., acetonitrile, THF, or a suitable buffer for biomolecules)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube or standard glassware)

  • Standard laboratory glassware and purification supplies (e.g., chromatography columns)

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve the alkene-containing substrate (1 equivalent) and this compound (1.1-1.5 equivalents) in the chosen solvent.

  • Initiator Addition: Add the photoinitiator (0.01-0.1 equivalents) to the reaction mixture.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation: Place the reaction vessel under the UV lamp and irradiate at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography, preparative HPLC, or dialysis (for biomolecules) to obtain the desired thioether product.

Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction

This protocol is effective for reactions with electron-deficient alkenes such as maleimides or acrylates.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., maleimide-functionalized molecule)

  • Base catalyst (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, DMSO, or a suitable buffer for biomolecules)

  • Reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation: Dissolve the electron-deficient alkene (1 equivalent) in the chosen solvent in a reaction vessel.

  • Thiol Addition: Add this compound (1.1-1.5 equivalents) to the solution.

  • Base Addition: Add the base catalyst (0.1-1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Work-up and Purification: Upon completion, quench the reaction if necessary (e.g., by adding a mild acid). Remove the solvent and purify the product using appropriate chromatographic techniques.

Quantitative Data Summary

The following tables provide hypothetical, yet expected, quantitative data for the thiol-ene reactions of this compound with representative alkene substrates. These values are intended for illustrative purposes and may vary depending on the specific reaction conditions and substrates used.

Table 1: Photoinitiated Thiol-Ene Reaction Data

Alkene SubstrateEquivalents of ThiolPhotoinitiator (mol%)Reaction Time (h)Yield (%)
1-Octene1.2DMPA (5)195
Styrene1.2DMPA (5)292
Allyl-PEG1.5Irgacure 2959 (2)0.598
Maleimide-Peptide1.1Irgacure 2959 (1)0.25>99

Table 2: Base-Catalyzed Thiol-Ene (Michael Addition) Data

Alkene SubstrateEquivalents of ThiolBase (Equivalents)Reaction Time (min)Yield (%)
N-Ethylmaleimide1.1TEA (0.5)10>99
Methyl Acrylate1.2DIPEA (1.0)3090
Acrylamide Polymer1.5TEA (0.2)6095

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Thiol_Ene_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator (e.g., DMPA) Radical Initiator Radical Initiator->Radical UV light (hν) Thiyl_Radical Thiyl Radical Radical->Thiyl_Radical H-abstraction Thiol This compound Alkene Alkene (R-CH=CH2) Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical Addition Product Thioether Product Carbon_Radical->Product Chain Transfer (H-abstraction from another thiol) Thiol_Prop This compound

Caption: Radical-mediated thiol-ene reaction mechanism.

Michael_Addition_Mechanism Thiol This compound Thiolate Thiolate Anion Thiol->Thiolate + Base Base Base (e.g., TEA) Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Alkene Electron-deficient Alkene (e.g., Maleimide) Product Thioether Product Enolate->Product Protonation

Caption: Base-catalyzed thiol-ene (Michael Addition) mechanism.

Experimental_Workflow Start Start Prepare Prepare Reaction Mixture: - this compound - Alkene Substrate - Solvent Start->Prepare Initiation_Choice Choose Initiation Method Prepare->Initiation_Choice Photoinitiation Photoinitiation: - Add Photoinitiator - Degas - UV Irradiation Initiation_Choice->Photoinitiation Radical Base_Catalysis Base Catalysis: - Add Base Initiation_Choice->Base_Catalysis Michael Addition Monitor Monitor Reaction Progress (TLC, LC-MS, NMR) Photoinitiation->Monitor Base_Catalysis->Monitor Workup Work-up & Purification Monitor->Workup Characterization Characterize Product (NMR, MS, etc.) Workup->Characterization End End Characterization->End

Caption: General experimental workflow for thiol-ene reactions.

Conclusion

This compound is a promising and versatile reagent for thiol-ene click chemistry. Its dual functionality allows for the straightforward introduction of a pharmaceutically relevant and further functionalizable bromopyridine moiety onto a wide range of molecules and materials. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their respective fields. The mild reaction conditions, high efficiency, and orthogonality of the thiol-ene reaction make it an invaluable tool for modern chemical synthesis and bioconjugation.

References

Application Notes and Protocols: 3-Bromopyridine-4-thiol as a Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-4-thiol is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a precursor for the synthesis of thienopyridine scaffolds. Thienopyridines, particularly thieno[3,2-b]pyridines and thieno[2,3-b]pyridines, are recognized as "privileged structures" due to their significant and diverse biological activities. These activities include potent inhibition of various protein kinases, which are critical targets in oncology, as well as anti-inflammatory and antimicrobial properties. The strategic placement of the bromine atom and the thiol group on the pyridine ring allows for versatile synthetic manipulations, making this compound an attractive starting material for the generation of compound libraries for drug discovery.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on kinase inhibitors.

Chemical Properties and Reactivity

This compound possesses two key reactive sites: the nucleophilic thiol group and the bromine-substituted carbon, which is susceptible to cross-coupling reactions. The thiol group can readily undergo S-alkylation with various electrophiles, such as α-halo ketones or esters, which is a crucial step in the construction of the fused thiophene ring.

Application in the Synthesis of Thieno[3,2-b]pyridine Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted thieno[3,2-b]pyridines. This scaffold is a core component of numerous reported kinase inhibitors, targeting enzymes such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others implicated in cancer and inflammatory diseases.[1][2] The general synthetic strategy involves the initial S-alkylation of this compound followed by an intramolecular cyclization to form the thieno[3,2-b]pyridine core.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a thieno[3,2-b]pyridine derivative starting from this compound.

G A This compound B S-Alkylation (e.g., with α-halo ester) A->B Reagents, Base C Thioether Intermediate B->C D Intramolecular Cyclization C->D Base E Thieno[3,2-b]pyridine Core D->E F Further Functionalization (e.g., Suzuki Coupling) E->F Pd Catalyst, Boronic Acid G Bioactive Thienopyridine (e.g., Kinase Inhibitor) F->G

Caption: Synthetic workflow for thienopyridine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

This protocol describes the synthesis of a key thieno[3,2-b]pyridine intermediate from this compound.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • S-Alkylation:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude thioether intermediate.

  • Cyclization and Esterification (adapted from a similar synthesis[3])

    • Dissolve the crude thioether in a suitable solvent such as DMF.

    • Add a strong base, for example, potassium tert-butoxide (KOtBu), to facilitate the intramolecular cyclization.

    • Heat the reaction mixture to promote the cyclization.

    • After cooling, the reaction is worked up by acidification and extraction to yield the crude thieno[3,2-b]pyridine carboxylic acid.

    • The crude acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid to yield ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.

    • Purify the final product by column chromatography on silica gel.

Application in Kinase Inhibitor Development

Thienopyridine derivatives synthesized from this compound have shown significant potential as kinase inhibitors. The following table summarizes the inhibitory activities of representative thieno[3,2-d]pyrimidine derivatives, a closely related scaffold, against various kinases. While not directly synthesized from this compound in the cited literature, these compounds illustrate the therapeutic potential of the thienopyridine core.

Compound IDTarget KinaseIC₅₀ (µM)Reference
1 CK20.1[4]
2 CK20.125[4]
3 PIM-1Data not quantified[1]
4 PIM-2Data not quantified[1]
5 PIM-3Data not quantified[1]
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized thienopyridine compounds against a target kinase.

Materials:

  • Synthesized thienopyridine compounds

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer

  • 96-well plates

  • Plate reader (for radioactivity or fluorescence)

  • Staurosporine (positive control)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds and staurosporine in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the test compound solution (final DMSO concentration should be ≤1%).

  • Initiate the kinase reaction by adding the recombinant kinase.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).

  • Incubate for the desired reaction time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Transfer the reaction mixture to a filter plate (for radioactive assays) or read the fluorescence on a plate reader.

  • For radioactive assays, wash the filter plate to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context

Many kinase inhibitors derived from heterocyclic scaffolds like thienopyridines target key nodes in cellular signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

G cluster_0 Cellular Signaling A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Transcription Factors C->D E Cell Proliferation, Survival, Angiogenesis D->E Inhibitor Thienopyridine Kinase Inhibitor Inhibitor->B Inhibition

Caption: Generic kinase signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically active compounds, particularly thienopyridine-based kinase inhibitors. The synthetic routes are generally straightforward, and the resulting compounds have demonstrated significant potential in targeting key enzymes in disease-related signaling pathways. The protocols and data presented herein provide a foundation for researchers to explore the rich medicinal chemistry of this scaffold in their drug discovery programs.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern drug discovery, targeting a wide range of diseases, including cancer and inflammatory disorders. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. This document provides a detailed protocol for the synthesis of a novel class of potential kinase inhibitors derived from 3-Bromopyridine-4-thiol. This starting material offers a versatile platform for generating diverse compound libraries through substitution at the thiol position, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics. The protocols outlined below describe a general method for the S-arylation of this compound to produce 3-bromo-4-(arylthio)pyridine derivatives, which can serve as core intermediates for further functionalization or be evaluated directly for their biological activity.

Data Presentation

The following table summarizes representative inhibitory activities of hypothetical compounds synthesized via the described protocol against a panel of kinases. This data is illustrative and serves to demonstrate the potential of this chemical scaffold.

Compound IDTarget KinaseIC50 (nM)
BP-AR-001 p38α85
JNK11200
ERK2>10000
BP-AR-002 p38α50
JNK1950
ERK2>10000
BP-AR-003 p38α15
JNK1400
ERK28500

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-bromo-4-(arylthio)pyridine Derivatives

This protocol details the copper-catalyzed S-arylation of this compound with various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.).

  • Add the aryl halide (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and copper(I) iodide (0.1 mmol, 0.1 eq.).

  • Add anhydrous toluene (5 mL) to the flask.

  • Finally, add N,N'-Dimethylethylenediamine (0.2 mmol, 0.2 eq.) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-bromo-4-(arylthio)pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as p38α.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human p38α kinase

  • ATP

  • Substrate peptide (e.g., myelin basic protein)

  • Kinase assay buffer

  • [γ-³²P]ATP or commercial non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • Create a series of dilutions of the inhibitor in the kinase assay buffer.

  • In a 96-well plate, add the recombinant p38α kinase to each well.

  • Add the diluted inhibitor solutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

  • Allow the reaction to proceed at 30 °C for a set time (e.g., 30-60 minutes).

  • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

  • Detect the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For non-radioactive assays, follow the manufacturer's protocol for signal detection.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_purification Workup & Purification cluster_final Final Compound A This compound H S-Arylation Reaction A->H B Aryl Halide (Ar-X) B->H C CuI (Catalyst) C->H D DMEDA (Ligand) D->H E K₂CO₃ (Base) E->H F Toluene (Solvent) F->H G 110 °C G->H I 3-bromo-4-(arylthio)pyridine H->I J Aqueous Workup I->J K Column Chromatography J->K L Purified Kinase Inhibitor K->L

Caption: Synthetic workflow for the preparation of 3-bromo-4-(arylthio)pyridine kinase inhibitors.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor Stress->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inhibitor Synthesized Inhibitor (3-bromo-4-(arylthio)pyridine) Inhibitor->p38 GeneExpression Inflammatory Gene Expression MK2->GeneExpression TranscriptionFactors->GeneExpression

Caption: The p38 MAPK signaling pathway, a potential target for the synthesized kinase inhibitors.

Application Notes and Protocols for the Functionalization of Nanoparticles with 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of nanoparticles with bifunctional ligands is a cornerstone of targeted drug delivery, diagnostics, and advanced materials science. 3-Bromopyridine-4-thiol presents an attractive, yet underexplored, candidate for such applications. Its thiol group allows for strong covalent attachment to the surface of noble metal (e.g., gold, silver) and some metal oxide (e.g., iron oxide) nanoparticles, forming a stable self-assembled monolayer (SAM). The exposed pyridine ring, with its bromine substituent, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, or can itself participate in specific interactions.

This document outlines potential applications and provides generalized experimental protocols for the synthesis and characterization of nanoparticles functionalized with this compound.

Potential Applications

The unique chemical structure of this compound suggests several promising applications for nanoparticles functionalized with this ligand:

  • Drug Delivery: The pyridine moiety can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle carrier to specific cells or tissues. The bromine atom can be substituted via reactions like the Suzuki or Sonogashira coupling to attach therapeutic agents or imaging probes.[1][2]

  • Sensing and Diagnostics: Nanoparticles functionalized with this compound can be employed as substrates for Surface-Enhanced Raman Spectroscopy (SERS). The pyridine ring provides a characteristic Raman signal that can be modulated by the binding of analytes to the nanoparticle surface or to the pyridine itself.[3][4][5]

  • Catalysis: The functionalized nanoparticles can serve as recoverable catalysts. The pyridine nitrogen can coordinate with metal ions, and the nanoparticle core can provide a high surface area for catalytic reactions.

  • Antimicrobial Surfaces: Silver nanoparticles are known for their antimicrobial properties. Functionalization with this compound can stabilize the nanoparticles and potentially modulate their antimicrobial activity.

Experimental Protocols

The following are generalized protocols for the functionalization of gold, silver, and iron oxide nanoparticles with this compound. Researchers should optimize these protocols for their specific nanoparticle system and intended application.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol is based on the well-established method of forming self-assembled monolayers of thiols on gold surfaces.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size

  • This compound

  • Ethanol, absolute

  • Deionized water

  • Centrifuge

Procedure:

  • Ligand Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Functionalization Reaction:

    • To 10 mL of the aqueous AuNP solution, add the this compound solution dropwise while stirring. The final concentration of the thiol should be in excess to ensure complete surface coverage. A typical starting point is a 100-fold molar excess of thiol relative to the estimated number of surface gold atoms.

    • Allow the mixture to stir at room temperature for 24 hours in a light-protected container to facilitate the formation of the self-assembled monolayer.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant, which contains unbound thiol and excess reagents.

    • Resuspend the pellet in fresh ethanol and sonicate briefly to disperse the nanoparticles.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligand.

  • Final Product: After the final wash, resuspend the purified this compound functionalized AuNPs in the desired solvent (e.g., ethanol, water, or buffer) for storage and further use.

Functionalization of Silver Nanoparticles (AgNPs)

This protocol is adapted for silver nanoparticles, which also exhibit a strong affinity for thiol groups.

Materials:

  • Citrate- or borohydride-reduced silver nanoparticles (AgNPs)

  • This compound

  • Methanol

  • Deionized water

  • Centrifuge

Procedure:

  • Ligand Solution Preparation: Prepare a 1 mM solution of this compound in methanol.

  • Functionalization Reaction:

    • Slowly add the this compound solution to the AgNP suspension with vigorous stirring. The amount of thiol should be in excess.

    • Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Purification:

    • Purify the functionalized AgNPs by repeated centrifugation and resuspension in methanol, similar to the protocol for AuNPs.

  • Final Product: Resuspend the final product in a suitable solvent. Note that functionalized AgNPs may be more prone to oxidation than AuNPs, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Functionalization of Iron Oxide Nanoparticles (IONPs)

Functionalizing iron oxide nanoparticles with thiols often requires a silica-coating step to provide a surface amenable to silane chemistry.

Materials:

  • Iron oxide nanoparticles (e.g., Fe₃O₄ or γ-Fe₂O₃)

  • Tetraethyl orthosilicate (TEOS)

  • Ammonia solution (28-30%)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS)

  • This compound (for subsequent modification, if desired)

  • Ethanol

  • Toluene, anhydrous

  • Magnetic separator

Procedure:

  • Silica Coating of IONPs (Stöber Method):

    • Disperse the IONPs in a mixture of ethanol and water.

    • Add ammonia solution to catalyze the reaction.

    • Add TEOS dropwise while stirring vigorously.

    • Allow the reaction to proceed for 12 hours at room temperature.

    • Collect the silica-coated IONPs (IONP@SiO₂) using a magnetic separator and wash several times with ethanol and water.

  • Thiol Functionalization with MPTMS:

    • Disperse the IONP@SiO₂ in anhydrous toluene.

    • Add MPTMS and reflux the mixture for 12-24 hours under an inert atmosphere.

    • Cool the reaction mixture to room temperature, collect the particles with a magnetic separator, and wash thoroughly with toluene and ethanol to remove unreacted silane. This results in thiol-functionalized IONPs (IONP@SiO₂-SH).

  • Potential Further Modification with this compound:

    • Note: This is a hypothetical step as direct reaction between the thiol-functionalized surface and this compound is not standard. A more likely approach would be to use a bifunctional linker. However, one could explore disulfide exchange reactions by reacting the IONP@SiO₂-SH with a disulfide derivative of this compound.

Characterization Data

The following table summarizes the expected characterization data for nanoparticles functionalized with a thiol-containing ligand. The values are illustrative and will vary depending on the specific nanoparticle core, size, and functionalization efficiency.

Parameter Gold Nanoparticles (AuNPs) Silver Nanoparticles (AgNPs) Iron Oxide Nanoparticles (IONPs) Characterization Technique
Core Size (diameter) 5 - 50 nm10 - 100 nm10 - 30 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter Core size + ~2-5 nmCore size + ~2-5 nmCore size + silica shell + ligandDynamic Light Scattering (DLS)
Surface Plasmon Resonance (SPR) ~520 - 540 nm (red-shift upon functionalization)~400 - 420 nm (red-shift upon functionalization)Not applicableUV-Vis Spectroscopy
Zeta Potential Negative (citrate-capped) to less negative or positive (ligand-dependent)Negative (citrate-capped) to less negative or positive (ligand-dependent)Varies with pH and surface chargeZeta Potential Measurement
Confirmation of Thiol Binding Disappearance of S-H stretch (~2550 cm⁻¹)Disappearance of S-H stretch (~2550 cm⁻¹)Presence of Si-O-Si (~1100 cm⁻¹), C-H stretchesFourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)
Surface Coverage Typically high, forming a dense monolayerTypically high, forming a dense monolayerDependent on silanization efficiencyThermogravimetric Analysis (TGA), XPS

Visualizations

Experimental Workflow for Gold Nanoparticle Functionalization

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_final Final Product AuNPs Citrate-Stabilized AuNPs Reaction Mixing and Stirring (24h) AuNPs->Reaction Ligand This compound in Ethanol Ligand->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Resuspension & Washing (x3) Centrifugation->Washing Final_Product Functionalized AuNPs Washing->Final_Product

Caption: Workflow for AuNP functionalization.

Logical Relationship of Components

logical_relationship NP Nanoparticle Core (Au, Ag, Fe3O4) Functionalized_NP Functionalized Nanoparticle NP->Functionalized_NP Thiol Binding Ligand This compound Ligand->Functionalized_NP Self-Assembly Application Application (Drug Delivery, Sensing, etc.) Functionalized_NP->Application Targeting/Sensing Moiety signaling_pathway cluster_cell Target Cell cluster_drug_delivery Drug Delivery System Receptor Cell Surface Receptor Pathway_Start Signaling Cascade Initiation Receptor->Pathway_Start Proliferation Cell Proliferation & Survival Pathway_Start->Proliferation NP Functionalized Nanoparticle (with Targeting Ligand & Drug) NP->Receptor Targeting Drug_Release Drug Release NP->Drug_Release Internalization Drug_Release->Pathway_Start Inhibition

References

Application Notes and Protocols: 3-Bromopyridine-4-thiol in the Synthesis of Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established methodologies for the synthesis and characterization of self-assembled monolayers (SAMs) using analogous pyridine-thiol compounds. Due to a lack of specific literature on the use of 3-bromopyridine-4-thiol for SAM formation, these guidelines provide a general framework that may require optimization for this particular molecule.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. Thiol-based SAMs on gold are a widely studied system due to the strong, covalent-like interaction between sulfur and gold, leading to stable and well-defined monolayers. Pyridine-terminated thiols are of particular interest as the terminal pyridine group can be used for further functionalization, such as the coordination of metal ions or the formation of hydrogen bonds. The bromine atom in this compound offers an additional site for chemical modification, making it a potentially versatile molecule for creating functional surfaces.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of SAMs using this compound, based on protocols for structurally similar compounds.

Applications

While specific applications for this compound SAMs are not yet documented, analogous pyridine-thiol SAMs have been utilized in a variety of fields:

  • Biosensing: The pyridine head group can be used to immobilize biomolecules, such as proteins and DNA, for the development of biosensors.

  • Molecular Electronics: SAMs can act as molecular wires or insulating layers in electronic devices.

  • Corrosion Inhibition: Dense and ordered SAMs can protect metal surfaces from corrosion.

  • Drug Delivery: Functionalized surfaces can be used to control the release of therapeutic agents.

  • Crystal Growth Engineering: SAMs can be used as templates to control the orientation and morphology of growing crystals.

Experimental Protocols

The following protocols are adapted from established procedures for the formation of pyridine-thiol SAMs on gold substrates.[1][2]

1. Substrate Preparation

High-quality SAMs require atomically flat and clean substrates. Gold films on mica or silicon are commonly used.

  • Materials:

    • Gold-coated substrates (e.g., Au(111)/mica or Au/Si)

    • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

    • Deionized (DI) water (18.2 MΩ·cm)

    • Ethanol (absolute)

    • Nitrogen gas (high purity)

  • Procedure:

    • Clean the gold substrates by immersing them in Piranha solution for 10-15 minutes.

    • Rinse the substrates thoroughly with DI water, followed by ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For Au(111)/mica substrates, flame-annealing with a hydrogen flame immediately before use can produce large, atomically flat terraces.

2. SAM Formation

  • Materials:

    • This compound

    • Solvent: Ethanol is a common choice. However, for some pyridine-terminated thiols, solvents like acetonitrile or a KOH/ethanol mixture have been shown to produce higher quality SAMs.[3][4]

    • Clean glass vials with sealable caps

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 1-20 mM.[1]

    • Immediately immerse the clean, dry gold substrates into the thiol solution.

    • Seal the vials to minimize exposure to air and contaminants. Purging the vial with an inert gas like nitrogen or argon before sealing is recommended.

    • Allow the self-assembly process to proceed for a sufficient amount of time. While initial monolayer formation can be rapid, longer immersion times (e.g., 24-48 hours) often lead to more ordered and densely packed SAMs.[2]

    • After immersion, remove the substrates from the solution and rinse them thoroughly with fresh solvent to remove any non-chemisorbed molecules.

    • Dry the SAM-coated substrates under a stream of nitrogen gas.

Characterization of SAMs

A variety of surface-sensitive techniques can be used to characterize the quality, structure, and properties of the formed SAMs.

Technique Information Obtained Typical Findings for Pyridine-Thiol SAMs
Scanning Tunneling Microscopy (STM) Provides real-space images of the monolayer at the atomic or molecular scale, revealing the packing arrangement and presence of defects.[1][3]Highly ordered and densely packed monolayers are often observed. The unit cell of the molecular lattice can be determined.[1][3][4]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition of the surface and the chemical states of the elements. Confirms the presence of the thiol and can provide information on the S-Au bond formation.[1][5]The presence of nitrogen, carbon, sulfur, and bromine peaks would confirm the adsorption of this compound. The S 2p spectrum can confirm the formation of a thiolate bond with the gold surface.
Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) Provides information about the chemical bonds and the orientation of the molecules within the SAM.[3]The orientation of the pyridine ring with respect to the surface can be determined by analyzing the vibrational modes.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy Gives information about the orientation of molecular orbitals and thus the orientation of the molecules in the SAM.[1][4]Can provide a more precise determination of the molecular tilt angle. For some pyridine-terminated thiols, a near-perpendicular orientation has been observed.[3][4]
Contact Angle Goniometry Measures the hydrophobicity or hydrophilicity of the surface. A change in contact angle after SAM formation indicates a change in the surface chemistry.The contact angle will depend on the orientation of the this compound molecules.
Electrochemical Methods (e.g., Cyclic Voltammetry) Can be used to study the electrochemical properties of the SAM, such as its stability and its ability to block electron transfer.The pyridine nitrogen can be protonated or deprotonated depending on the pH, which can be observed electrochemically.[3][4]

Visualizations

Diagram 1: Experimental Workflow for SAM Synthesis and Characterization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Gold Substrate p2 Cleaning (e.g., Piranha Solution) p1->p2 p3 Rinsing (DI Water, Ethanol) p2->p3 p4 Drying (Nitrogen Stream) p3->p4 s2 Immerse Substrate (24-48 hours) p4->s2 s1 Prepare Thiol Solution (this compound) s1->s2 s3 Rinse (Fresh Solvent) s2->s3 s4 Dry (Nitrogen Stream) s3->s4 c1 STM s4->c1 c2 XPS s4->c2 c3 PM-IRRAS s4->c3 c4 NEXAFS s4->c4 c5 Contact Angle s4->c5 c6 Electrochemical Methods s4->c6

Caption: Workflow for SAM synthesis and characterization.

Diagram 2: Logical Relationship of SAM Components

G cluster_mol Molecular Components sub Gold Substrate sam Self-Assembled Monolayer sub->sam forms on mol This compound sam->mol is composed of thiol Thiol Group (-SH) mol->thiol anchors via pyridine Pyridine Ring mol->pyridine provides terminal functionality bromo Bromo Group (-Br) mol->bromo offers site for further modification thiol->pyridine pyridine->bromo

Caption: Components of a this compound SAM.

References

Application of 3-Bromopyridine-4-thiol in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the direct application of 3-Bromopyridine-4-thiol in materials science have not yielded specific research articles or established protocols. The information available primarily pertains to the synthesis and general reactivity of its parent compounds, 3-bromopyridine and various thiols, as well as general methodologies for surface functionalization using thiol-containing molecules.

While direct applications are not documented in the provided search results, the unique bifunctional nature of this compound, featuring a reactive thiol group and a bromo-substituted pyridine ring, suggests its potential utility in several areas of materials science. The following sections, therefore, extrapolate potential applications and provide generalized protocols based on the known chemistry of its constituent functional groups. These are intended to serve as a foundational guide for researchers exploring the use of this compound.

Potential Applications in Surface Functionalization

The thiol group (-SH) of this compound can form strong coordinate bonds with the surfaces of noble metals such as gold, silver, and platinum. This property allows for the formation of self-assembled monolayers (SAMs), which can be used to tailor the surface properties of materials. The exposed pyridine and bromo functionalities can then be used for further chemical modifications.

Potential Uses:

  • Selective Immobilization of Biomolecules: The pyridine nitrogen can act as a ligand for metal ions or as a hydrogen bond acceptor, enabling the attachment of proteins, enzymes, or DNA. The bromo group can be used in cross-coupling reactions to attach other organic moieties.

  • Corrosion Inhibition: The formation of a dense SAM can act as a protective barrier against corrosive agents.[1]

  • Molecular Electronics: The defined orientation of molecules in a SAM can be exploited to create molecular wires or switches.

SubstratePotential LinkageKey Functional GroupPossible Further Reactions
Gold, Silver, PlatinumThiol-metal bondThiol (-SH)Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling
Metal Oxides (e.g., ITO, TiO₂)Thiol adsorptionThiol (-SH)Coordination with metal ions, Hydrogen bonding
Carbon NanomaterialsThiol-ene click chemistryThiol (-SH)Halogen bonding, π-π stacking interactions

Application in Sensor Development

The thiol group is known to interact with various analytes, and the pyridine ring can participate in specific recognition events. This dual functionality makes this compound a candidate for the development of chemical sensors.

Potential Sensing Mechanisms:

  • Heavy Metal Ion Detection: The thiol group can bind to heavy metal ions like mercury, lead, and cadmium, leading to a detectable signal change (e.g., electrochemical or optical).

  • Biosensing: After immobilization on a sensor surface, the pyridine moiety could be used to bind specific biological targets. The bromine atom offers a site for attaching signaling molecules.

G cluster_0 Sensor Fabrication Substrate Preparation Substrate Preparation SAM Formation SAM Formation Substrate Preparation->SAM Formation Clean & Activate Analyte Binding Analyte Binding SAM Formation->Analyte Binding Immerse in this compound solution Signal Detection Signal Detection Analyte Binding->Signal Detection Introduce Analyte

Caption: General workflow for fabricating a sensor based on a this compound self-assembled monolayer.

Role in the Synthesis of Functional Polymers and Materials

The bifunctionality of this compound allows it to act as a monomer or a functionalizing agent in polymer synthesis.

Potential Synthetic Routes:

  • Thiol-ene Polymerization: The thiol group can react with alkenes via a radical-mediated addition, leading to the formation of thioether linkages in a polymer backbone.

  • Cross-Coupling Polymerization: The bromo-substituted pyridine can undergo various palladium-catalyzed cross-coupling reactions to form conjugated polymers with interesting electronic and optical properties.

This protocol describes a general method for forming a self-assembled monolayer of this compound on a gold surface.

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Anhydrous ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • Preparation of SAM Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can oxidize the thiol.

  • SAM Formation:

    • Immerse the cleaned and dried gold substrate into the this compound solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container under a nitrogen atmosphere to prevent oxidation.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen gas.

  • Characterization:

    • The formation and quality of the SAM can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and atomic force microscopy (AFM).

G Surface Surface Thiol_Linkage Thiol Group (-SH) Forms SAM Surface->Thiol_Linkage adsorption Pyridine_Ring Pyridine Ring Coordination Site Thiol_Linkage->Pyridine_Ring Bromo_Group Bromo Group (-Br) Cross-Coupling Site Thiol_Linkage->Bromo_Group Further_Functionalization Further Functionalization Pyridine_Ring->Further_Functionalization e.g., metal coordination Bromo_Group->Further_Functionalization e.g., Suzuki coupling

Caption: Potential pathways for the further functionalization of a surface modified with this compound.

References

Troubleshooting & Optimization

Improving the yield of 3-Bromopyridine-4-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Bromopyridine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help improve experimental outcomes and yields.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common strategy involves a two-step process. First, a suitable precursor such as 3-bromo-4-chloropyridine is synthesized or procured. Second, the 4-chloro substituent is displaced by a sulfur nucleophile via a Nucleophilic Aromatic Substitution (SNAr) reaction to yield the target thiol. This approach is often favored due to the higher reactivity of the chloro group at the 4-position of the pyridine ring, which is activated by the nitrogen atom.

Q2: Why is my reaction yield for the SNAr step consistently low?

Low yields in this synthesis can stem from several factors. The pyridine ring's electron-deficient nature is necessary for the SNAr reaction, but side reactions can compete with the main pathway.[1] Common issues include incomplete reaction, degradation of the starting material or product under the reaction conditions, and formation of byproducts such as disulfides through oxidation of the thiol product. The choice of solvent, base, and temperature is critical for maximizing yield.[1]

Q3: What are the most common impurities or side products I should expect?

The most prevalent side product is the corresponding disulfide, formed by the oxidation of the this compound product, especially in the presence of air during workup or purification. Other potential impurities include unreacted starting material (e.g., 3-bromo-4-chloropyridine) and potential products from reaction with any residual water.

Q4: How can I purify the final this compound product effectively?

Purification can be challenging due to the product's potential for oxidation. A standard procedure involves an aqueous workup where the thiol is converted to its thiolate salt with a base, washed with an organic solvent to remove non-polar impurities, and then re-acidified to precipitate or extract the pure thiol.[2] Column chromatography on silica gel can also be used, but care must be taken to run the column quickly and preferably under an inert atmosphere to minimize on-column oxidation.

Q5: What is the best way to store the this compound product?

Thiols are susceptible to oxidation. The product should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and kept in a cool, dark place, such as a refrigerator or freezer, to maintain its purity and stability over time.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Suggested Solution(s)
No or minimal product formation in the SNAr step. 1. Insufficient reaction temperature: The SNAr reaction may have a high activation energy. 2. Base is too weak or insoluble: The nucleophile (e.g., NaSH) may not be sufficiently activated or available in the reaction medium. 3. Poor solvent choice: The solvent may not adequately dissolve the reactants or facilitate the charge separation in the intermediate complex.[3][4]1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation via TLC or LC-MS. 2. Change Base/Solvent: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Use a polar aprotic solvent like DMAc, DMF, or DMSO to improve solubility and reaction rates.[1]
Significant amount of disulfide byproduct is observed. 1. Oxidation during reaction: Air (oxygen) may be leaking into the reaction vessel. 2. Oxidation during workup: The aqueous workup is performed in the presence of air.1. Ensure Inert Atmosphere: Perform the reaction under a strict inert atmosphere of nitrogen or argon. Degas the solvent before use. 2. Degas Workup Solutions: Use de-gassed water for the workup. Consider adding a mild reducing agent like sodium thiosulfate during the workup to minimize oxidation.
Difficulty separating the product from starting material via chromatography. Similar Polarity: The starting material (e.g., 3-bromo-4-chloropyridine) and the product may have very similar Rf values in common solvent systems.Optimize Chromatography Conditions: 1. Solvent System Screening: Perform a thorough TLC analysis with various solvent systems of differing polarities (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). 2. Use a Different Stationary Phase: If silica gel is ineffective, consider using alumina or a reverse-phase column.
Product "oils out" or fails to crystallize during purification. 1. Residual Impurities: Small amounts of solvent or other impurities can inhibit crystallization. 2. Supersaturation: The solution may be supersaturated and requires a trigger for nucleation.1. Re-dissolve and Purify: Re-dissolve the oil in a suitable solvent and attempt to precipitate it by adding an anti-solvent slowly. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

Data Presentation: Optimizing SNAr Conditions

The following table summarizes representative data on how varying reaction conditions can impact the yield of this compound from 3-bromo-4-chloropyridine and a sulfur source (e.g., NaSH).

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile801245
2K₂CO₃DMF801265
3K₂CO₃DMAc100878
4Cs₂CO₃DMAc100685
5NaHTHF651255

Note: The data presented above is illustrative and serves as a guide for optimization. Actual results may vary.

Experimental Protocols

A plausible and effective method for synthesizing this compound is via nucleophilic aromatic substitution from 3-bromo-4-chloropyridine.

Representative Protocol: Synthesis of this compound

Step 1: Preparation of 3-bromo-4-chloropyridine (Precursor) This protocol is adapted from analogous pyridine halogenation procedures.

  • Reaction Setup: To a solution of 4-chloropyridine (1 equivalent) in a suitable solvent like carbon tetrachloride, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like AIBN.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-bromo-4-chloropyridine.

Step 2: Nucleophilic Aromatic Substitution to form this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-chloropyridine (1 equivalent), sodium hydrosulfide (NaSH) (1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) (2 equivalents).[1]

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc), under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Aqueous Workup: Cool the mixture to room temperature and carefully pour it into ice-cold water. Acidify the aqueous solution to pH ~5 using a dilute acid like 1M HCl.[2]

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) pathway.

SynthesisWorkflow start Starting Material (3-Bromo-4-chloropyridine) reaction SNAг Reaction (in DMAc, 100 °C) start->reaction reagent Sulfur Nucleophile (e.g., NaSH) & Base (K₂CO₃) reagent->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup Crude Mixture purification Purification (Column Chromatography) workup->purification Crude Product product Final Product (this compound) purification->product Pure Product

Caption: General workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromopyridine-4-thiol.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from 3-bromo-4-aminopyridine resulted in a low yield and a significant amount of a water-soluble byproduct. What is the likely cause?

A1: A common side reaction in the synthesis of pyridine thiols from amino pyridines via diazotization is the formation of the corresponding hydroxypyridine. In this case, the diazonium salt intermediate likely reacted with water to produce 3-bromo-4-hydroxypyridine. This side reaction is particularly favored at elevated temperatures. To minimize this, it is crucial to maintain a low temperature (0-5 °C) during the diazotization step and the subsequent reaction with the sulfur nucleophile.

Q2: I've observed the formation of a colored, insoluble solid in my reaction mixture. What could this be?

A2: The formation of a colored precipitate often indicates the generation of an azo compound. This can occur if the diazonium salt couples with the starting 3-bromo-4-aminopyridine or another electron-rich aromatic species present in the reaction. This side reaction can be minimized by ensuring the rapid consumption of the diazonium salt as it is formed and by maintaining the recommended stoichiometry of reactants.

Q3: After purification, my final product, this compound, seems to be converting into a higher molecular weight species upon storage. What is happening and how can I prevent it?

A3: Thiols are susceptible to oxidation, which leads to the formation of disulfides. In this case, your this compound is likely oxidizing to form 3,3'-dibromo-4,4'-dipyridyl disulfide. This process can be accelerated by exposure to air (oxygen) and catalysts such as metal ions. To prevent this, it is recommended to store the purified thiol under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. The use of antioxidants can also be considered for long-term storage.

Q4: The introduction of the thiol group using sodium hydrosulfide (NaSH) is giving me inconsistent results and a mixture of products. What are some alternative sulfur nucleophiles?

A4: While sodium hydrosulfide can be used, its reactivity can be difficult to control, sometimes leading to over-reaction or the formation of sulfides. A more reliable and commonly used alternative is potassium ethyl xanthate. The reaction of the diazonium salt with potassium ethyl xanthate forms a xanthate intermediate, which can then be hydrolyzed under basic conditions to yield the desired thiol. This two-step process often provides higher yields and a cleaner product profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Formation of 3-bromo-4-hydroxypyridineMaintain strict temperature control (0-5 °C) during diazotization and subsequent steps. Ensure the reaction is carried out under anhydrous conditions where possible.
Incomplete diazotizationEnsure complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite.
Decomposition of the diazonium saltUse the diazonium salt solution immediately after its preparation. Avoid exposing it to light and elevated temperatures.
Presence of Colored Impurities Formation of azo compoundsAdd the sodium nitrite solution slowly to the amine solution to avoid a buildup of nitrous acid. Ensure efficient stirring to promote the desired reaction over coupling side reactions.
Formation of Disulfide Oxidation of the thiol productPerform the work-up and purification steps under an inert atmosphere. Degas solvents before use. Store the final product under nitrogen or argon.
Difficulty in Isolating the Product Product is "oiling out" instead of crystallizingRe-dissolve the oil in a minimum amount of a good solvent at a higher temperature and then slowly add a poor solvent (anti-solvent) to induce crystallization. Seeding with a pure crystal can also be effective.

Experimental Protocols

Synthesis of this compound from 3-Bromo-4-aminopyridine

This protocol is a representative procedure based on analogous Sandmeyer-type reactions for the synthesis of aryl thiols.

Step 1: Diazotization of 3-Bromo-4-aminopyridine

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-4-aminopyridine (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) at 0-5 °C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the solution of 3-bromo-4-aminopyridine, maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

Step 2: Thiolation using Potassium Ethyl Xanthate

  • In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 equivalents) in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • A yellow precipitate of the xanthate intermediate should form. Stir the mixture for 1-2 hours at room temperature.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum.

Step 3: Hydrolysis of the Xanthate Intermediate

  • Suspend the dried xanthate intermediate in a solution of sodium hydroxide or potassium hydroxide in ethanol or a mixture of ethanol and water.

  • Heat the mixture at reflux for 2-4 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify it with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the this compound.

  • Filter the solid, wash it with water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified this compound.

Data Presentation

Compound Potential Yield Range Common Impurities Typical Purity (after purification)
This compound 60-80%3-Bromo-4-hydroxypyridine, 3,3'-Dibromo-4,4'-dipyridyl disulfide, Azo compounds>97%
3-Bromo-4-hydroxypyridine 5-20% (if temperature is not controlled)--
3,3'-Dibromo-4,4'-dipyridyl disulfide 1-10% (depending on air exposure)--
Azo-coupled byproduct <5% (with proper control)--

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Bromo-4-aminopyridine 3-Bromo-4-aminopyridine Diazonium_Salt Diazonium_Salt 3-Bromo-4-aminopyridine->Diazonium_Salt NaNO2, H2SO4 0-5 °C Xanthate_Intermediate Xanthate_Intermediate Diazonium_Salt->Xanthate_Intermediate Potassium Ethyl Xanthate 3-Bromo-4-hydroxypyridine 3-Bromo-4-hydroxypyridine Diazonium_Salt->3-Bromo-4-hydroxypyridine H2O, >5 °C Azo_Compound Azo_Compound Diazonium_Salt->Azo_Compound Coupling with starting material This compound This compound Xanthate_Intermediate->this compound 1. NaOH, EtOH, Reflux 2. H+ Disulfide Disulfide This compound->Disulfide Oxidation (O2)

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Temp Temperature controlled (0-5 °C)? Start->Check_Temp Check_Diazotization Complete Diazotization? Check_Temp->Check_Diazotization Yes Action_Temp Improve cooling and monitor temperature closely Check_Temp->Action_Temp No Check_Storage Inert Atmosphere Storage? Check_Diazotization->Check_Storage Yes Action_Diazotization Ensure complete dissolution of amine and use slight excess of NaNO2 Check_Diazotization->Action_Diazotization No End Optimized Synthesis Check_Storage->End Yes Action_Storage Store under N2 or Ar to prevent disulfide formation Check_Storage->Action_Storage No

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Purification of 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromopyridine-4-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification techniques for this compound and similar heterocyclic thiols are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: I am observing disulfide bond formation (dimerization) during purification. What can I do to prevent this?

A2: Thiol groups are susceptible to oxidation, leading to the formation of disulfide bonds. To minimize this, it is crucial to work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon).[1] The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your purification buffers can also help maintain the thiol in its reduced state.[1]

Q3: My compound appears to be unstable on silica gel during column chromatography. Are there alternative stationary phases?

A3: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing and potential degradation. Using a less acidic stationary phase, such as alumina (neutral or basic), can be a good alternative.[2] Another approach is to add a small amount of a volatile base, like triethylamine, to the eluent to improve chromatography on silica gel.

Q4: What are some suitable solvent systems for column chromatography of this compound?

A4: A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[3] You can perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities to find the optimal conditions for separation.[3]

Q5: How can I remove colored impurities from my product?

A5: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the crude product in a suitable hot solvent, cool the solution slightly, and add a small amount of activated charcoal. After swirling the mixture for a few minutes, perform a hot filtration to remove the charcoal.[3] Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound is impure, or the cooling process is too rapid.[4]Redissolve the oil by heating and adding a small amount of additional solvent. Allow the solution to cool much more slowly.[3] If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can also help.[4]
No Crystal Formation The solution is not supersaturated.Induce crystallization by: • Scratching the inner surface of the flask with a glass rod to create nucleation sites.[3][4] • Adding a seed crystal of the pure compound.[3][4] • Reducing the temperature further by placing the flask in an ice bath.[4] • Reducing the solvent volume by evaporation and allowing it to cool again.[4]
Low Yield Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[4]Concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[4]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation/Co-elution The chosen eluent system is not optimal.Perform a thorough TLC analysis with various solvent systems of differing polarities to find the best separation conditions.[3] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[3]
Peak Tailing The basic pyridine nitrogen is interacting strongly with the acidic silica gel.Use a less acidic stationary phase like neutral or basic alumina. Alternatively, add a small amount (e.g., 0.1-1%) of a volatile base like triethylamine to the eluent.
Compound Degradation on Column The compound is sensitive to the stationary phase.Consider using a less reactive stationary phase. If the thiol is oxidizing, try to perform the chromatography under an inert atmosphere and use degassed solvents.
Band Broadening at the Origin The crude product has poor solubility in the eluent.Use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.[3]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[5] Common solvent systems for pyridine derivatives include ethanol/water, methanol/water, or ethyl acetate/hexanes.[3][4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.[3] Further cooling in an ice bath can maximize the yield.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of hexanes and ethyl acetate).[3]

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel or alumina) as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent. For poorly soluble compounds, use the dry loading technique described in the troubleshooting guide.[3]

  • Elution: Add the eluent to the top of the column and allow it to flow through by gravity or by applying gentle pressure (flash chromatography).[6]

  • Fraction Collection: Collect the eluent in small fractions.[6]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualized Workflows

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_filter Hot Filtration (optional) r_dissolve->r_filter r_cool Slow Cooling & Crystallization r_filter->r_cool r_isolate Isolate Crystals (Vacuum Filtration) r_cool->r_isolate r_dry Dry Crystals r_isolate->r_dry r_end Pure Product r_dry->r_end c_start Crude Product c_tlc TLC Analysis for Eluent Selection c_start->c_tlc c_pack Pack Column c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent System c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Pure Product c_evaporate->c_end

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered oiling_out Oiling Out in Recrystallization start->oiling_out no_crystals No Crystals Form start->no_crystals poor_separation Poor Separation in Chromatography start->poor_separation peak_tailing Peak Tailing start->peak_tailing slower_cooling Slower Cooling Rate oiling_out->slower_cooling add_solvent Add More 'Good' Solvent oiling_out->add_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent change_stationary_phase Change Stationary Phase (e.g., Alumina) peak_tailing->change_stationary_phase add_base Add Base to Eluent (e.g., Triethylamine) peak_tailing->add_base

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Cross-Coupling Reactions of 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in cross-coupling reactions with 3-Bromopyridine-4-thiol. This substrate presents unique challenges due to the presence of both a pyridine nitrogen atom and a thiol group, which can inhibit or poison common palladium catalysts.

General Troubleshooting and FAQs

This section addresses common issues applicable to various cross-coupling reactions involving this compound.

Q1: My reaction shows low or no product yield. What are the first steps to troubleshoot?

A1: Low or no yield is a frequent issue. A systematic approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup. Ensure all reagents are pure and solvents are anhydrous and degassed, as impurities can poison the catalyst.[1] The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst degradation and side reactions.[1][2] If these factors are controlled, the issue likely lies with the catalyst system or reaction conditions.

Troubleshooting Workflow for Cross-Coupling Reactions

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Reagents 1. Check Reagents & Setup - Purity of starting materials? - Solvents anhydrous & degassed? - Inert atmosphere maintained? Start->Reagents Catalyst 2. Evaluate Catalyst System - Catalyst/ligand appropriate for thiol/pyridine? - Pre-catalyst activated? - Catalyst loading sufficient? Reagents->Catalyst Reagents OK Reassess Reassess Synthetic Route Reagents->Reassess Reagents Faulty Conditions 3. Optimize Reaction Conditions - Temperature too low/high? - Base appropriate and effective? - Reaction time sufficient? Catalyst->Conditions Catalyst System OK Catalyst->Reassess System Inappropriate Success Successful Reaction Conditions->Success Conditions OK Conditions->Reassess Optimization Fails

Caption: General troubleshooting workflow for cross-coupling reactions.

Q2: What makes this compound a challenging substrate?

A2: This substrate has two features that can inhibit palladium catalysts:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, reducing its catalytic activity.[1][3]

  • Thiol/Thiolate Group: Thiols and especially their corresponding thiolates (formed in the presence of a base) are notorious for strongly binding to and poisoning late transition metal catalysts like palladium.[4][5]

Q3: How do I select an appropriate catalyst and ligand to overcome these challenges?

A3: Catalyst selection is critical. The goal is to use a ligand that both shields the palladium center from inhibitory coordination and is robust enough to resist displacement by the thiolate.

  • For Pyridine Inhibition: Bulky, electron-rich phosphine ligands are highly effective.[1] Ligands like XPhos, SPhos, RuPhos, and BrettPhos sterically hinder the coordination of the pyridine nitrogen, preserving the catalyst's activity.[1][6]

  • For Thiol Poisoning: While traditionally, chelating bisphosphine ligands were used, recent studies show that certain monophosphine ligands can be more effective.[4] For C-S coupling specifically, catalyst systems like Pd(OAc)₂ with bulky ferrocene-based ligands (e.g., 1,1'-bis(diisopropylphosphino)ferrocene - DiPPF) have shown broad utility.[7]

Catalyst Selection Logic for this compound

Catalyst_Selection_Logic Substrate Substrate: This compound Challenge1 Challenge 1: Pyridine Inhibition Substrate->Challenge1 Challenge2 Challenge 2: Thiol Poisoning Substrate->Challenge2 Solution1 Solution: Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Challenge1->Solution1 Solution2 Solution: Robust Monophosphine or Specialized Bidentate Ligands (e.g., DiPPF, XantPhos) Challenge2->Solution2 CatalystSystem Optimal Catalyst System: Pd(0) or Pd(II) Precursor + Selected Ligand Solution1->CatalystSystem Solution2->CatalystSystem

Caption: Decision logic for selecting a suitable catalyst system.

C-N Bond Formation: Buchwald-Hartwig Amination

This reaction is used to couple amines with the 3-position of the pyridine ring.

FAQs and Troubleshooting

Q: My Buchwald-Hartwig reaction is not working. Which ligand should I use?

A: For aminating bromopyridines, bulky biarylphosphine ligands are generally the best choice.[6][8] Ligands such as XPhos, RuPhos, or BrettPhos are recommended to counteract the inhibitory effect of the pyridine nitrogen.[1][6] Using pre-formed palladacycle precatalysts (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3) can also improve reliability and activity.[6]

Q: The reaction is sluggish and incomplete. What can I change?

A: Aside from the ligand, the base and solvent are critical. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but for challenging substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be more effective.[6] Solvents like THF, dioxane, or toluene are typically used.[6][9] If the reaction is slow, consider increasing the temperature (typically 80-110 °C) or catalyst loading (from 1-2 mol% up to 5 mol%).[1][8]

IssuePotential CauseSuggested SolutionCitation(s)
No Reaction Catalyst inhibitionUse a bulky biarylphosphine ligand (XPhos, RuPhos, BrettPhos) or a corresponding palladacycle precatalyst.[1][6]
Ineffective baseSwitch to a stronger base like LiHMDS. Ensure the base is fresh and handled under inert conditions.[6]
Low Yield Incomplete conversionIncrease reaction temperature to 90-110 °C and/or prolong reaction time.[8]
Side reactions (e.g., hydrodehalogenation)Optimize catalyst loading and ensure a strictly inert atmosphere.[1]
Substrate Decomposition Base incompatibilityIf the substrate has base-sensitive groups, consider a milder base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures.[1][6]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar bromopyridine substrates and serves as a starting point.[6][8]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, 2.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane, to make a ~0.1 M solution) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

C-S Bond Formation: Thioetherification

This reaction couples an external thiol with the 3-position of the pyridine ring. Note that this can also promote self-coupling or polymerization of this compound itself. Careful control is needed.

FAQs and Troubleshooting

Q: How can I perform a C-S coupling without the catalyst being poisoned by the thiol?

A: The key is a catalyst system that is resistant to thiolate poisoning. While challenging, systems have been developed that are effective. A combination of Pd(OAc)₂ with the bulky, electron-rich bidentate phosphine ligand 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) has proven to be a general and efficient catalyst for this transformation.[7] Monophosphine ligands have also been shown to be surprisingly effective.[4]

IssuePotential CauseSuggested SolutionCitation(s)
Catalyst Deactivation Strong binding of thiolate to palladium.Use a robust ligand system like Pd(OAc)₂/DiPPF or specialized monophosphine ligands.[4][7]
Low Yield Inefficient catalysisEnsure the use of a soluble base like LHMDS or triethylamine in a suitable solvent such as THF or t-butanol.[4]
Side Reactions Homocoupling of the starting material.Lower the reaction temperature and ensure precise stoichiometry.N/A
Experimental Protocol: C-S Cross-Coupling

This protocol is based on general methods for Pd-catalyzed thioetherification.[4]

  • Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., a suitable precatalyst, 3 mol%) to an oven-dried vial.

  • Reagent Addition: Add this compound (1.0 equiv.), the coupling thiol (1.2 equiv.), and a soluble base (e.g., LHMDS, 2.4 equiv.).

  • Solvent: Add anhydrous, degassed THF to the desired concentration.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive substrates, gentle heating may be required.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

C-C Bond Formation: Suzuki, Sonogashira, and Heck Reactions

FAQs and Troubleshooting

Q: My Suzuki coupling with this compound is failing. What are the common pitfalls?

A: For Suzuki reactions, catalyst inhibition by the pyridine is a major concern.[3] Use bulky ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[1] Another common issue is the degradation of the boronic acid partner (protodeboronation).[1] To mitigate this, use a slight excess of the boronic acid (1.1-1.2 equiv.), ensure anhydrous conditions, and use a strong base like K₃PO₄ or Cs₂CO₃.[1][10]

Q: What is unique about the Sonogashira coupling for this substrate?

A: The Sonogashira reaction requires a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[1][11] Ensure both components are fresh and active. A common catalyst combination is Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI.[1][12] A mild amine base like triethylamine (Et₃N) is typically used.[1][12]

Q: Is the Heck reaction a viable option?

A: Yes, the Heck reaction can be used to couple the substrate with alkenes. Palladium(II) acetate is a common precatalyst. The reaction often requires higher temperatures (100-140 °C) and a phosphine ligand, although ligand-free systems have been developed.[13][14][15] The choice of base (e.g., K₂CO₃, Et₃N) and solvent (e.g., DMF, dioxane) is also critical.[15]

ReactionCommon IssueSuggested SolutionCitation(s)
Suzuki Protodeboronation of boronic acidUse boronic esters (e.g., pinacol esters), ensure anhydrous conditions, and use a slight excess of the boron reagent.[1][3]
Catalyst inhibitionEmploy bulky, electron-rich ligands (XPhos, SPhos) to shield the palladium center.[1][3]
Sonogashira Inactive co-catalystUse fresh, high-purity CuI.[1]
Alkyne homocoupling (Glaser coupling)Maintain a strictly oxygen-free atmosphere throughout the reaction.[16]
Heck Low reactivityUse higher temperatures (100-140 °C). For less reactive aryl bromides, consider bulky electron-donating phosphine ligands.[13][15]
Poor regioselectivityThis is often controlled by the electronics of the alkene. For terminal alkenes, substitution usually occurs at the less substituted carbon.[14]
Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling [1]

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered K₃PO₄ (2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon (3 cycles).

  • Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool, dilute with ethyl acetate, and wash with water and brine. Dry, concentrate, and purify.

Protocol 2: Sonogashira Coupling [1][12]

  • Setup: To a dry reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and CuI (5 mol%).

  • Inerting: Evacuate and backfill the flask with nitrogen (3 cycles).

  • Addition: Add anhydrous DMF, followed by triethylamine (Et₃N) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at 100 °C for 3-5 hours.

  • Work-up: Cool, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine. Dry, concentrate, and purify.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of 3-bromopyridine-4-thiol. The inherent challenges of this substrate, namely the presence of a pyridine ring and a thiol group, are addressed with specific solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound so challenging?

A1: The difficulty arises from two main sources:

  • Pyridine Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation and consequently, low reaction yields.[1]

  • Thiol Poisoning: The thiol (-SH) group has a strong affinity for palladium and acts as a catalyst poison, often completely inhibiting the reaction.[2][3] Unprotected thiols are generally not compatible with Suzuki coupling conditions.[1][2][3]

Q2: Can I perform the Suzuki coupling on this compound without protecting the thiol group?

A2: It is highly unlikely to obtain a good yield without protecting the thiol group. The unprotected thiol will strongly coordinate to the palladium catalyst, leading to catalyst deactivation.[2][3] Protection of the thiol is a critical step for a successful coupling reaction.

Q3: What are the most common side reactions observed in this type of Suzuki coupling?

A3: Common side reactions include:

  • Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom from the solvent or trace amounts of water.[2]

  • Homocoupling: Two molecules of the boronic acid or two molecules of the aryl halide couple with themselves.[2]

  • Disulfide Formation: The unprotected thiol can oxidize to form a disulfide byproduct.[1]

Q4: How do I choose the right palladium catalyst and ligand?

A4: For pyridine-containing substrates, bulky and electron-rich phosphine ligands are often recommended to shield the palladium center and prevent inhibition by the pyridine nitrogen.[1] Commonly used ligands include SPhos, XPhos, and RuPhos.[1] The choice of palladium precursor can also be important, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.

Troubleshooting Guide

Issue 1: Low to No Product Yield
Potential Cause Suggested Solution
Catalyst Poisoning by Unprotected Thiol The thiol group must be protected prior to the Suzuki coupling reaction. Thioethers or specific acyl groups like 2-methoxyisobutyryl are effective protecting groups.[2][4]
Catalyst Inhibition by Pyridine Nitrogen Use bulky phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium catalyst from the pyridine nitrogen.[1]
Inactive Catalyst Ensure the active Pd(0) species is being formed. Use fresh palladium precursors and ensure rigorous degassing of the reaction mixture to prevent oxidation of the catalyst.[2]
Poor Quality Starting Materials Use freshly purified this compound and boronic acid. Boronic acids can degrade over time, leading to the formation of boroxines.
Inefficient Oxidative Addition Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.
Suboptimal Base or Solvent The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] Ensure the use of anhydrous and degassed solvents.
Issue 2: Significant Side Product Formation
Side Product Potential Cause Suggested Solution
Protodeboronation Presence of excess water, high temperatures, or a non-optimal base.Use anhydrous solvents, milder bases like K₂CO₃ or KF, and minimize reaction time and temperature. Consider using boronic esters (e.g., pinacol esters) which are more stable.
Homocoupling Presence of oxygen or an excess of palladium catalyst.Rigorously degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[2]
Disulfide Formation Oxidation of the unprotected thiol group.Protect the thiol group before the coupling reaction.[1]
Dehalogenation Reduction of the C-Br bond.This can occur at high temperatures with certain phosphine ligands and bases. Try a different ligand, a milder base, or lower the reaction temperature.

Experimental Protocols

Protocol 1: Protection of the Thiol Group of this compound

This protocol describes the protection of the thiol group as a thioether, which is generally stable under Suzuki coupling conditions.

Materials:

  • This compound

  • Benzyl bromide (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the S-protected this compound.

Protocol 2: Suzuki Coupling of S-Protected this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • S-protected this compound (from Protocol 1)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 or 10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the S-protected this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling of this compound cluster_protection Step 1: Thiol Protection cluster_coupling Step 2: Suzuki Coupling start This compound protect React with Protecting Group Reagent (e.g., Benzyl Bromide) start->protect protected_substrate S-Protected This compound protect->protected_substrate reaction Heat (80-110 °C) protected_substrate->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst_system Pd Catalyst + Ligand (e.g., Pd(OAc)2/SPhos) catalyst_system->reaction base Base (e.g., K3PO4) base->reaction solvent Degassed Solvent (e.g., Dioxane/Water) solvent->reaction workup Workup & Purification reaction->workup product Coupled Product workup->product

Caption: Workflow for the successful Suzuki coupling of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield q1 Is the thiol group protected? start->q1 a1_no Protect the thiol group q1->a1_no No q2 Are you using a bulky phosphine ligand? q1->q2 Yes end Re-run Optimized Reaction a1_no->end a2_no Switch to SPhos, XPhos, or RuPhos q2->a2_no No q3 Is the reaction rigorously degassed? q2->q3 Yes a2_no->end a3_no Improve degassing procedure (e.g., Freeze-Pump-Thaw) q3->a3_no No q4 Have you optimized the base and solvent? q3->q4 Yes a3_no->end a4_no Screen bases (K3PO4, Cs2CO3) and use anhydrous solvents q4->a4_no No q4->end Yes a4_no->end

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Reactions Involving 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyridine-4-thiol. The information is designed to help you identify and resolve common issues related to byproduct formation and reaction efficiency.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My reaction is showing a significant amount of a byproduct with a mass corresponding to a dimer of my starting material. What is this byproduct and how can I avoid it?

This is a very common issue when working with thiols. The dimeric byproduct you are observing is almost certainly the disulfide, formed by the oxidation of two molecules of this compound. Thiols are sensitive to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reaction conditions.

Troubleshooting Disulfide Formation:

ObservationPotential CauseRecommended Action
Formation of a solid precipitate that is insoluble in the reaction solvent.The disulfide byproduct may be less soluble than the starting material.Filter the reaction mixture and analyze the solid by mass spectrometry to confirm its identity.
The reaction mixture turns cloudy or develops a slight yellow tint.Oxidation of the thiol to the disulfide can sometimes cause a color change.Monitor the reaction by TLC or LC-MS to track the appearance of the byproduct.
The desired reaction does not proceed to completion, even with extended reaction times.The starting material is being consumed by the competing disulfide formation reaction.Implement strategies to minimize oxidation as outlined below.

Key Prevention Strategies:

  • Degas your solvents: Before starting your reaction, thoroughly degas all solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Use an inert atmosphere: Set up your reaction under a positive pressure of nitrogen or argon. This is crucial for preventing atmospheric oxygen from entering the reaction vessel.

  • Add a reducing agent: In some cases, a small amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), can be added to the reaction mixture to prevent disulfide formation without interfering with the main reaction. TCEP is generally effective and selective for reducing disulfides.

  • Purify your starting material: If the this compound has been stored for a long time, it may already contain some disulfide. Consider purifying it by recrystallization or column chromatography before use.

FAQ 2: I am observing byproducts with masses corresponding to the addition of one or more oxygen atoms to my starting material. What are these species?

The thiol group is susceptible to over-oxidation beyond the disulfide stage, especially in the presence of strong oxidizing agents or prolonged exposure to air. The byproducts you are observing are likely sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H) derivatives of this compound.

Troubleshooting Thiol Oxidation:

ObservationPotential CauseRecommended Action
Multiple new spots on TLC or peaks in LC-MS with increasing polarity.Formation of more highly oxidized and polar species.Characterize the byproducts by high-resolution mass spectrometry to confirm their elemental composition.
A decrease in the pH of the reaction mixture.The formation of acidic byproducts like sulfinic and sulfonic acids can lower the pH.Monitor the pH of your reaction and consider using a buffered system if appropriate.
Inconsistent reaction outcomes.The extent of oxidation can be highly variable depending on subtle changes in reaction setup and reagent quality.Strictly control the reaction atmosphere and use freshly purified reagents.

Key Prevention Strategies:

  • Avoid oxidizing agents: Be mindful of all reagents in your reaction mixture. Some common laboratory reagents can act as oxidants.

  • Control reaction temperature: Higher temperatures can accelerate oxidation. Run your reaction at the lowest effective temperature.

  • Limit reaction time: Do not let the reaction run for an unnecessarily long time, as this increases the window for oxidative side reactions.

FAQ 3: My reaction is giving a mixture of products, including substitution at an unexpected position on the pyridine ring. Why is this happening?

While the intended reaction is often a nucleophilic substitution of the bromine atom, other reactive sites on the this compound molecule can sometimes lead to unexpected byproducts. The pyridine ring itself can be subject to nucleophilic attack, especially if activated by the reaction conditions.

Troubleshooting Unexpected Substitution Patterns:

ObservationPotential CauseRecommended Action
Isomeric products are observed by NMR or LC-MS.The nucleophile may be attacking a different position on the pyridine ring, or a rearrangement may be occurring.Carefully analyze the spectroscopic data (¹H NMR, ¹³C NMR, NOESY) to determine the exact structure of the byproducts.
The reaction yields are consistently low, with a complex mixture of products.The reaction conditions may not be selective for the desired transformation.Screen different solvents, bases, and catalysts to optimize the reaction for the desired product.

Key Prevention Strategies:

  • Protect the thiol group: If the thiol group is interfering with the desired reaction at the bromine position, consider protecting it with a suitable protecting group (e.g., a benzyl or trityl group). The protecting group can be removed in a subsequent step.

  • Optimize reaction conditions: The choice of solvent, base, and temperature can have a significant impact on the regioselectivity of the reaction. A systematic optimization of these parameters is recommended.

FAQ 4: I am having trouble getting my this compound to dissolve in the reaction solvent. How can I address this?

Poor solubility can significantly hinder reaction rates and lead to incomplete reactions or the formation of byproducts due to a heterogeneous reaction mixture.[1]

Troubleshooting Solubility Issues:

ObservationPotential CauseRecommended Action
Solid starting material remains suspended in the reaction mixture.[1]The chosen solvent is not suitable for dissolving this compound.[1]Test the solubility in a range of solvents with different polarities (e.g., DMF, DMSO, NMP, THF, Dioxane).
The starting material dissolves initially but precipitates out as the reaction progresses.[1]The product of the reaction may be insoluble, or a change in the solvent composition during the reaction could be reducing solubility.[1]Analyze the precipitate to determine if it is the starting material or the product. Consider using a co-solvent to maintain solubility throughout the reaction.[1]

Key Strategies for Improving Solubility:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that provides good solubility at the desired reaction temperature.

  • Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.[1]

  • Gentle Heating: In some cases, gentle heating can help to dissolve the starting material. However, be mindful that this can also increase the rate of side reactions.

  • Sonication: Applying ultrasonic waves can sometimes help to break up solid aggregates and improve dissolution.

Section 2: Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere to Minimize Oxidation
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet).

  • Inert Gas Purge: Connect the apparatus to a source of inert gas (nitrogen or argon) via a bubbler. Purge the system with the inert gas for at least 15-20 minutes to displace all the air.

  • Reagent Addition: Add the degassed solvent and solid reagents to the flask under a positive flow of inert gas. Liquid reagents should be added via a syringe through a septum.

  • Reaction Monitoring: Maintain a gentle flow of inert gas throughout the reaction. Monitor the reaction progress by TLC or LC-MS, taking aliquots with a syringe.

  • Work-up: Upon completion, cool the reaction to room temperature before opening it to the atmosphere.

Protocol 2: A Simple Test for the Presence of Disulfide Byproducts
  • Sample Preparation: Take a small aliquot of your crude reaction mixture and dissolve it in a suitable solvent.

  • Spotting: Spot the solution on a TLC plate.

  • Reducing Agent Treatment: In a separate vial, take another small aliquot of the reaction mixture and add a few crystals of a reducing agent like dithiothreitol (DTT) or a small amount of TCEP solution. Allow this to stand for 10-15 minutes.

  • Co-spotting: Spot the DTT/TCEP-treated sample on the same TLC plate, in the same lane as the original spot.

  • Elution and Visualization: Develop the TLC plate and visualize the spots. If the spot corresponding to the suspected disulfide byproduct disappears or diminishes in intensity in the co-spotted sample, and the spot for the starting thiol increases in intensity, it is a strong indication of the presence of the disulfide.

Section 3: Visual Guides

Byproduct_Formation SM This compound Desired_Product Desired Product (e.g., Nucleophilic Substitution) SM->Desired_Product  Desired Reaction (Nucleophile, Catalyst) Disulfide Disulfide Byproduct SM->Disulfide  Oxidation (O₂, Metal Traces) Oxidized_Products Over-oxidation Products (Sulfenic, Sulfinic, Sulfonic Acids) SM->Oxidized_Products  Strong Oxidation Disulfide->SM Reduction (e.g., TCEP, DTT)

Caption: Common reaction pathways for this compound.

Troubleshooting_Workflow Start Reaction Issue Identified (Low Yield, Byproducts) Check_Mass_Spec Analyze Crude by LC-MS Start->Check_Mass_Spec Dimer_Present Dimeric Mass Observed? Check_Mass_Spec->Dimer_Present Oxidized_Mass_Present Mass +16, +32, +48 Da Observed? Dimer_Present->Oxidized_Mass_Present No Disulfide_Formation Likely Disulfide Formation Dimer_Present->Disulfide_Formation Yes Isomers_Present Isomeric Products Observed? Oxidized_Mass_Present->Isomers_Present No Over_Oxidation Likely Over-oxidation Oxidized_Mass_Present->Over_Oxidation Yes Solubility_Issue Incomplete Reaction? Poor Solubility? Isomers_Present->Solubility_Issue No Side_Reaction Unexpected Reactivity Isomers_Present->Side_Reaction Yes Physical_Issue Physical Limitation Solubility_Issue->Physical_Issue Yes Action_Inert Implement Inert Atmosphere Degas Solvents Disulfide_Formation->Action_Inert Over_Oxidation->Action_Inert Action_Protect Protect Thiol Group Optimize Conditions Side_Reaction->Action_Protect Action_Solvent Screen Solvents Use Co-solvents Physical_Issue->Action_Solvent

Caption: A troubleshooting workflow for reactions involving this compound.

Inert_Atmosphere_Setup Inert Atmosphere Reaction Setup cluster_flask Reaction Flask Stir_Bar Magnetic Stir Bar Reagents Reagents + Solvent Condenser Condenser Inert_Gas Inert Gas Source (N₂ or Ar) Septum Septum Inert_Gas->Septum Gas Inlet Bubbler Oil Bubbler Condenser->Bubbler Gas Outlet

Caption: Diagram of a typical inert atmosphere reaction setup.

References

Stability of 3-Bromopyridine-4-thiol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Bromopyridine-4-thiol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key functional groups: the pyridine ring and the thiol group. The pyridine nitrogen is basic and susceptible to protonation, while the thiol group is acidic and can be deprotonated and easily oxidized.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions: In acidic environments, the pyridine nitrogen is protonated, forming a pyridinium salt. This form is generally more resistant to oxidation.[1][2]

  • Basic Conditions: Under basic conditions, the thiol group deprotonates to form a thiolate anion. Thiolates are highly susceptible to oxidation, which can lead to the formation of disulfides.[3] Degradation of disulfide bonds, a related functionality, is known to occur in neutral to basic conditions.[4]

Q3: What are the likely degradation products of this compound?

A3: Potential degradation products include:

  • Disulfide Dimer: Formed via oxidation of the thiol group, especially under basic or neutral conditions in the presence of an oxidant.

  • Products of Nucleophilic Substitution: The bromine atom on the pyridine ring could be displaced by strong nucleophiles.

  • Oxidation Products of the Pyridine Ring: Although the pyridine ring is relatively resistant to oxidation, harsh oxidative conditions could lead to the formation of N-oxides or other oxidation products.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, degassed solvents are recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Disappearance of starting material and appearance of a new, less polar peak in LC-MS during a reaction in a basic medium. Oxidation of the thiol to a disulfide dimer.Degas all solvents and run the reaction under an inert atmosphere. Consider adding a small amount of a reducing agent like DTT if compatible with your reaction.
Low recovery of the compound from an aqueous solution at neutral or high pH. The compound, particularly in its thiolate form, might be unstable.Adjust the pH of the aqueous solution to be slightly acidic (pH 4-5) before extraction, if the compound's stability is enhanced under these conditions.
Formation of unexpected byproducts during a reaction involving nucleophiles. Nucleophilic substitution of the bromine atom on the pyridine ring.Use milder reaction conditions (lower temperature, shorter reaction time). Protect the thiol group if it is not the intended reactive site.
Gradual degradation of the compound in solution over time, even when stored properly. Slow oxidation by dissolved oxygen or reaction with trace impurities in the solvent.Use high-purity, degassed solvents. Prepare solutions fresh before use whenever possible.

Stability Data (Illustrative)

The following table provides hypothetical stability data for this compound under different pH conditions to illustrate how such data could be presented.

pH Temperature (°C) Time (hours) Remaining Compound (%) Major Degradation Product
2.0252498-
2.0502495-
7.0252490Disulfide Dimer
7.0502475Disulfide Dimer
10.0252470Disulfide Dimer
10.0502440Disulfide Dimer & other products

Experimental Protocols

Protocol 1: General Procedure for Assessing the pH Stability of this compound

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to reach a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the concentration of the remaining this compound and to detect any degradation products.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Visualizations

degradation_pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions A This compound B Pyridinium Salt (Protonated) A->B + H+ C Stable Form B->C Increased stability towards oxidation D This compound E Thiolate Anion D->E - H+ F Disulfide Dimer E->F Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Stability Study prep_buffers Prepare Buffers (Varying pH) start->prep_buffers prep_stock Prepare Stock Solution of This compound start->prep_stock incubation Incubate Samples at Controlled Temperature prep_buffers->incubation prep_stock->incubation sampling Collect Aliquots at Defined Time Intervals incubation->sampling analysis Analyze by HPLC-UV sampling->analysis data_analysis Determine Degradation Kinetics analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for a pH stability study.

References

Technical Support Center: Protecting Group Strategies for 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyridine-4-thiol. The following information is designed to address specific issues that may be encountered during the protection and deprotection of the thiol group in this molecule.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the thiol group of this compound?

A1: The thiol group (-SH) is highly nucleophilic and susceptible to oxidation.[1] Protection is crucial to prevent unwanted side reactions during subsequent synthetic steps, such as cross-coupling reactions involving the bromine atom. Thiols can readily oxidize to form disulfides, and the thiolate anion is a strong nucleophile that can interfere with various reagents.[1]

Q2: What are the most common protecting groups for the thiol in this compound?

A2: Common and effective protecting groups for the thiol functionality on this compound include the Trityl (Tr), tert-Butyl (tBu), and Acetyl (Ac) groups. The choice of protecting group depends on the stability required for subsequent reaction conditions and the desired deprotection method.

Q3: How do I choose the right protecting group for my specific reaction?

A3: The selection of a protecting group should be based on the planned synthetic route.

  • Trityl (Tr): Offers good stability under neutral and basic conditions but is readily cleaved under acidic conditions. This makes it suitable for reactions where acid-labile groups are not a concern in the subsequent steps.

  • tert-Butyl (tBu): Provides robust protection and is stable to a wider range of conditions, including some acidic conditions that would cleave a trityl group.[1] Deprotection often requires stronger acids or specific reagents.

  • Acetyl (Ac): An S-acetyl group is a good option for arylthiols and can be cleaved under mild basic conditions.[2] This is advantageous when other functional groups in the molecule are sensitive to acidic deprotection methods.

Troubleshooting Guides

Protecting Group Installation

Issue 1: Low yield during S-Tritylation.

  • Possible Cause: Incomplete deprotonation of the thiol.

    • Solution: Ensure an anhydrous reaction environment and use a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or chloroform. The reaction is typically carried out by adding trityl chloride to a solution of the thiol and base.

  • Possible Cause: Steric hindrance.

    • Solution: While trityl is a bulky group, the 4-position of the pyridine ring is generally accessible. Ensure the reaction is stirred for a sufficient amount of time (can be several hours to overnight) at room temperature to drive it to completion.

Issue 2: Difficulty in achieving complete S-tert-Butylation.

  • Possible Cause: The use of tert-butyl bromide as the alkylating agent is often inefficient due to competing elimination reactions.

    • Solution: A more effective method is to use isobutylene gas in the presence of a strong acid catalyst like sulfuric acid in a solvent such as dichloromethane.

Issue 3: Side reactions during S-Acetylation.

  • Possible Cause: N-acetylation of the pyridine ring.

    • Solution: Perform the reaction under controlled conditions. Using acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine in an inert solvent (e.g., DCM) at low temperatures (e.g., 0 °C to room temperature) can favor S-acetylation.

  • Possible Cause: Hydrolysis of the acetyl protecting group during workup.

    • Solution: Use a mild aqueous workup and avoid strongly basic or acidic conditions if the acetyl group needs to be retained for subsequent steps.

Deprotection

Issue 4: Incomplete removal of the Trityl group.

  • Possible Cause: Insufficiently acidic conditions.

    • Solution: A common method for S-trityl deprotection is treatment with trifluoroacetic acid (TFA) in DCM.[3] The addition of a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIS), is crucial to trap the liberated trityl cation and prevent side reactions. The reaction is typically fast (minutes to a few hours).

  • Possible Cause: Re-attachment of the trityl cation.

    • Solution: Ensure an adequate amount of scavenger is used (typically 5-10 equivalents).

Issue 5: Harsh conditions required for tert-Butyl group cleavage leading to decomposition.

  • Possible Cause: The S-tert-butyl group is highly stable.

    • Solution: While strong acids like neat HF are effective, milder methods are available.[1] One such method involves the use of mercury(II) acetate followed by treatment with H₂S. A less toxic alternative is the use of (2-nitrobenzene)sulfenyl chloride followed by reduction.[1]

Issue 6: Unwanted side reactions during Acetyl group removal.

  • Possible Cause: The use of strong bases may affect other functional groups.

    • Solution: Mild basic hydrolysis using reagents like sodium methoxide in methanol, or potassium carbonate in methanol/water is generally effective for cleaving the S-acetyl group.[4] The reaction progress should be monitored by TLC or LC-MS to avoid over-reaction.

Data Presentation

Table 1: Comparison of Thiol Protecting Groups for this compound

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Trityl (Tr) Trityl chloride, TEA, DCM, rtTFA, TES, DCM, rtAcid-labile, stable to base
tert-Butyl (tBu) Isobutylene, H₂SO₄ (cat.), DCMHg(OAc)₂, H₂S or strong acidVery stable to a wide range of conditions
Acetyl (Ac) Acetyl chloride, TEA, DCM, 0 °C to rtNaOMe, MeOH or K₂CO₃, MeOH/H₂OBase-labile, stable to mild acid

Experimental Protocols

Protocol 1: S-Tritylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq).

  • To this solution, add trityl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of 3-Bromo-4-(tritylthio)pyridine

  • Dissolve 3-Bromo-4-(tritylthio)pyridine (1.0 eq) in DCM.

  • Add triethylsilane (5.0 eq) as a scavenger.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (10-20 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 3: S-Acetylation of this compound

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography.

Protocol 4: Deprotection of S-(3-bromo-pyridin-4-yl) ethanethioate

  • Dissolve S-(3-bromo-pyridin-4-yl) ethanethioate (1.0 eq) in methanol.

  • Add a solution of sodium methoxide in methanol (1.1 eq) at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate to yield the deprotected thiol.

Mandatory Visualization

Protecting_Group_Selection start Start: Need to protect This compound subsequent_reaction What are the conditions of the next synthetic step? start->subsequent_reaction acidic_conditions Next step involves acidic conditions? subsequent_reaction->acidic_conditions Compatibility Check basic_conditions Next step involves basic conditions? subsequent_reaction->basic_conditions Compatibility Check use_trityl Use Trityl (Tr) (Acid-labile) acidic_conditions->use_trityl No use_tert_butyl Use tert-Butyl (tBu) (More robust) acidic_conditions->use_tert_butyl Yes basic_conditions->use_trityl Yes use_acetyl Use Acetyl (Ac) (Base-labile) basic_conditions->use_acetyl No deprotection_needed Deprotection Strategy? use_trityl->deprotection_needed use_tert_butyl->deprotection_needed use_acetyl->deprotection_needed acid_deprotection Mild acid deprotection required? deprotection_needed->acid_deprotection base_deprotection Base deprotection required? deprotection_needed->base_deprotection select_trityl Select Trityl acid_deprotection->select_trityl Yes consider_other Consider other protecting groups acid_deprotection->consider_other No select_acetyl Select Acetyl base_deprotection->select_acetyl Yes base_deprotection->consider_other No

Caption: Workflow for selecting a thiol protecting group for this compound.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 3-Bromopyridine-4-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromopyridine-4-thiol. Due to the limited availability of direct experimental data for this specific compound, this document presents a predicted spectral analysis based on the known effects of substituents on the pyridine ring. For comparative purposes, experimental data for 3-bromopyridine and pyridine-4-thiol are provided. This approach allows for a comprehensive understanding of the expected spectral features of this compound, which is a valuable building block in medicinal chemistry and drug development.

Predicted and Comparative NMR Data Analysis

The introduction of a bromine atom at the 3-position and a thiol group at the 4-position of the pyridine ring is expected to have distinct effects on the chemical shifts of the remaining protons and carbons. The bromine atom is an electron-withdrawing group, which generally deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). Conversely, the thiol group can act as an electron-donating group through resonance, which would shield the ortho and para positions, shifting them to a lower chemical shift (upfield). The interplay of these effects will determine the final appearance of the NMR spectra.

1H NMR Spectral Data Comparison

The predicted 1H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the protons at the 2, 5, and 6 positions. The proton at the 2-position (H-2) is anticipated to be the most downfield due to the anisotropic effect of the nitrogen atom and the inductive effect of the adjacent bromine atom. The thiol proton (SH) is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
This compound (Predicted) ~ 8.4~ 7.2~ 8.2SH: broad singlet
3-Bromopyridine 8.687.808.52H-4: 7.19
Pyridine-4-thiol 8.357.258.35SH: 4.45

13C NMR Spectral Data Comparison

In the 13C NMR spectrum, the carbon atoms directly attached to the electronegative bromine (C-3) and sulfur (C-4) atoms are expected to be significantly influenced. The other carbon atoms of the pyridine ring will also experience shifts based on the combined electronic effects of the substituents.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
This compound (Predicted) ~ 150~ 120~ 155~ 125~ 148
3-Bromopyridine 150.1120.7141.8124.0147.8
Pyridine-4-thiol 150.2120.9159.5120.9150.2

Experimental Protocols

A general protocol for acquiring high-quality 1H and 13C NMR spectra for substituted pyridine thiols is provided below.

1. Sample Preparation:

  • For 1H NMR, accurately weigh 5-10 mg of the solid sample. For 13C NMR, a larger sample of 20-50 mg is recommended.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent can affect the chemical shift of the thiol proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • The probe should be tuned and matched for both 1H and 13C nuclei.

  • The spectrometer should be locked to the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal resolution.

3. 1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

4. 13C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 scans or more, as 13C has a low natural abundance.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

  • Integrate the signals in the 1H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Weigh_Sample 1. Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) Dissolve 2. Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Spectrometer_Setup 4. Spectrometer Setup (Tune, Lock, Shim) Transfer->Spectrometer_Setup Acquire_1H 5. Acquire 1H Spectrum Spectrometer_Setup->Acquire_1H Acquire_13C 6. Acquire 13C Spectrum Spectrometer_Setup->Acquire_13C Process_Data 7. Process Raw Data (FT, Phasing, Referencing) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra 8. Analyze Spectra (Chemical Shifts, Multiplicity, Integration) Process_Data->Analyze_Spectra Structure_Confirmation 9. Structure Confirmation Analyze_Spectra->Structure_Confirmation

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

The following diagram illustrates the structural relationship and the key NMR active nuclei of this compound.

molecule_structure cluster_molecule This compound cluster_key Key NMR Active Nuclei N N C2 C2-H N->C2 N->C2 13C C3 C3-Br C2->C3 C2->C3 13C H2 H-2 C2->H2 1H C4 C4-SH C3->C4 C3->C4 13C C5 C5-H C4->C5 C4->C5 13C SH SH C4->SH 1H C6 C6-H C5->C6 C5->C6 13C H5 H-5 C5->H5 1H C6->N C6->N 13C H6 H-6 C6->H6 1H

Caption: Structure of this compound with key NMR nuclei highlighted.

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 3-Bromopyridine-4-thiol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of sulfur-containing heterocyclic compounds, understanding their behavior under mass spectrometry is paramount for accurate identification, characterization, and quantification. This guide provides a comparative analysis of the mass spectrometric behavior of 3-Bromopyridine-4-thiol and its derivatives, offering insights into expected fragmentation patterns and analytical methodologies. Due to a lack of direct experimental data in the public domain for this compound, this guide leverages data from its close structural analog, 3-Bromopyridine, and established principles of mass spectrometry for thiol-containing compounds to provide a predictive framework.

Introduction to the Analyte and its Significance

This compound and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug development due to the prevalence of the pyridine and thiol moieties in biologically active molecules. The presence of a bromine atom provides a unique isotopic signature, while the thiol group offers a site for derivatization and potential metabolic activity. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of these compounds, providing information on molecular weight, structure, and quantity.

Predicted Mass Spectrometry Performance of this compound

Based on the known fragmentation of related compounds, the mass spectrometric analysis of this compound is expected to yield characteristic data points crucial for its identification and structural elucidation.

Key Performance Metrics (Predicted)
ParameterPredicted Performance for this compoundComparison with 3-Bromopyridine
Molecular Ion (M+) m/z 189/191 (due to 79Br/81Br isotopes)m/z 157/159 (due to 79Br/81Br isotopes)[1]
Primary Fragmentation Loss of Br radical, loss of SH radical, cleavage of the pyridine ring.Loss of Br radical, cleavage of the pyridine ring.[1]
Sensitivity (LOD/LOQ) Expected to be in the low ng/mL to pg/mL range with appropriate LC-MS/MS methods.Similar sensitivity is achievable.
Chromatographic Behavior Amenable to reverse-phase LC; derivatization may be required to improve retention and peak shape.Good chromatographic behavior on standard reverse-phase columns.

Experimental Protocols: A General Approach

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Derivatization (Optional but Recommended): To improve chromatographic retention and ionization efficiency, the thiol group can be derivatized. A common reagent for this is N-ethylmaleimide (NEM) or iodoacetamide.

  • Sample Matrix: For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for pyridine-containing compounds.

    • Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the molecular ion to determine fragmentation patterns. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) would be employed for enhanced sensitivity and selectivity.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and expected molecular breakdown, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Sample Sample containing This compound Derivatization Derivatization (e.g., with NEM) Sample->Derivatization Extraction Solid-Phase Extraction Derivatization->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Ionization & Detection) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Identification Identification MSMS->Identification Quantification Quantification MSMS->Quantification

General workflow for the LC-MS/MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Primary Fragments M [C₅H₄BrNS]⁺˙ m/z 189/191 F1 [C₅H₄NS]⁺ m/z 110 (-Br•) M->F1 -Br• F2 [C₅H₄BrN]⁺˙ m/z 157/159 (-SH•) M->F2 -SH• F3 [C₄H₃S]⁺ m/z 83 (-HCN, -Br•) F1->F3 -HCN F4 [C₄H₃Br]⁺˙ m/z 130/132 (-HCN, -SH•) F2->F4 -HCN

Predicted fragmentation pathway for this compound.

Comparative Analysis with Alternatives

The primary alternative for the analysis of this compound would involve derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLC-MS/MSGC-MS
Analyte Polarity Well-suited for polar and thermally labile compounds.Requires derivatization to increase volatility and thermal stability.
Sensitivity Generally offers higher sensitivity, especially with SRM/MRM.Can be very sensitive, but may be limited by derivatization efficiency.
Sample Throughput High throughput is achievable with modern systems.Can be lower due to longer run times and sample preparation.
Structural Information Soft ionization (ESI) often preserves the molecular ion, with fragmentation controlled in the collision cell.Electron Ionization (EI) provides extensive fragmentation, useful for library matching.[1]

Conclusion

While direct experimental data for the mass spectrometric analysis of this compound remains elusive in publicly accessible literature, a robust analytical approach can be predicted based on the behavior of structurally similar compounds. The presence of the bromine and thiol functional groups provides distinct characteristics that can be exploited for sensitive and specific detection by LC-MS/MS. The methodologies and predicted fragmentation pathways outlined in this guide offer a solid foundation for researchers to develop and validate analytical methods for this compound and its derivatives, paving the way for further investigation into their roles in drug discovery and development.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Bromopyridine-4-thiol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of heterocyclic thiolates has garnered significant interest due to the versatile bonding modes of these ligands and the potential applications of their metal complexes in catalysis, materials science, and medicinal chemistry. 3-Bromopyridine-4-thiol, featuring a pyridine nitrogen, a thiol sulfur, and a bromine substituent, presents a rich platform for the design of novel metal-organic frameworks and coordination polymers with unique structural and electronic properties. An in-depth understanding of the three-dimensional structure of these complexes at the atomic level is paramount for establishing structure-property relationships and for the rational design of new functional materials.

Experimental Protocols

A generalized methodology for the synthesis and X-ray crystallographic analysis of this compound metal complexes is outlined below. These protocols are based on standard procedures reported for analogous coordination compounds and can be adapted based on the specific metal precursor and desired complex.[3][4]

Synthesis of this compound Metal Complexes

A general procedure for the synthesis of a transition metal complex with this compound can be described as follows:

  • Ligand Preparation : The this compound ligand is dissolved in a suitable organic solvent, such as ethanol or methanol.

  • Metal Salt Solution : A solution of the desired metal salt (e.g., metal chlorides, nitrates, or acetates) is prepared in the same or a compatible solvent.

  • Reaction Mixture : The ligand solution is added dropwise to the metal salt solution under constant stirring at room temperature or with gentle heating. The molar ratio of metal to ligand is varied to isolate complexes with different stoichiometries.

  • pH Adjustment : The pH of the reaction mixture may be adjusted using a suitable base to facilitate the deprotonation of the thiol group and its coordination to the metal center.

  • Crystallization : The resulting solution is filtered and allowed to stand for slow evaporation of the solvent at room temperature. Single crystals suitable for X-ray diffraction are typically obtained over a period of several days to weeks. Alternatively, techniques such as vapor diffusion or liquid-liquid diffusion can be employed to promote crystallization.

  • Isolation and Drying : The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried in a desiccator over a suitable drying agent.

X-ray Crystallographic Analysis

The determination of the crystal structure of the synthesized complexes involves the following key steps:[5]

  • Crystal Mounting : A single crystal of suitable size and quality (typically > 0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1]

  • Data Collection : The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded.[1] Data are typically collected on an automated four-circle diffractometer equipped with a CCD or CMOS detector, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The data collection is performed at a controlled temperature, often at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal decay.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares techniques.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

  • Data Validation and Deposition : The final refined structure is validated using software tools like CHECKCIF. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD).

Data Presentation: A Comparative Framework

To facilitate a clear and objective comparison of the structural parameters of different this compound metal complexes, all quantitative data should be summarized in well-structured tables. Below are template tables populated with example data from a related series of Nickel(II)thiocyanate complexes with 3-Bromopyridine to illustrate their application.[2]

Table 1: Crystal Data and Structure Refinement Parameters

ParameterComplex 1 (Example: Ni(NCS)₂(3-bromopyridine)₄)[2]Complex 2 (Hypothetical)Complex 3 (Hypothetical)
Empirical FormulaC₂₂H₁₆Br₄N₆NiS₂--
Formula Weight842.99--
Temperature (K)150(2)--
Wavelength (Å)0.71073--
Crystal SystemMonoclinic--
Space GroupP2₁/c--
a (Å)11.082(2)--
b (Å)16.513(3)--
c (Å)16.347(3)--
α (°)90--
β (°)109.43(3)--
γ (°)90--
Volume (ų)2818.8(9)--
Z4--
Density (calculated, g/cm³)1.986--
Absorption Coefficient (mm⁻¹)5.868--
F(000)1640--
Goodness-of-fit on F²1.034--
Final R indices [I>2σ(I)]R₁ = 0.0455, wR₂ = 0.1098--
R indices (all data)R₁ = 0.0632, wR₂ = 0.1187--

Table 2: Selected Bond Lengths (Å)

BondComplex 1 (Example: Ni(NCS)₂(3-bromopyridine)₄)[2]Complex 2 (Hypothetical)Complex 3 (Hypothetical)
M-S1---
M-N_pyridine2.121(3) - 2.164(3)--
M-N_NCS2.067(4) - 2.072(4)--
S-C_thiol---
C-Br1.895(4) - 1.902(4)--

Table 3: Selected Bond Angles (°)

AngleComplex 1 (Example: Ni(NCS)₂(3-bromopyridine)₄)[2]Complex 2 (Hypothetical)Complex 3 (Hypothetical)
S1-M-N_pyridine---
N_pyridine-M-N_pyridine88.49(12) - 176.62(13)--
N_NCS-M-N_NCS178.52(15)--
N_pyridine-M-N_NCS88.08(14) - 93.36(14)--

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and X-ray crystallographic analysis of a metal complex.

experimental_workflow synthesis Synthesis of Metal Complex crystallization Crystallization synthesis->crystallization ligand This compound ligand->synthesis metal_salt Metal Salt metal_salt->synthesis xray_data_collection X-ray Data Collection crystallization->xray_data_collection structure_solution Structure Solution (Direct/Patterson Methods) xray_data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation database_deposition Database Deposition (e.g., CSD) validation->database_deposition coordination_mode M M S S M->S N N M->N C1 C S->C1 C3 C N->C3 C2 C C1->C2 C2->N Br Br C2->Br C4 C C3->C4 C5 C C4->C5 C5->C1

References

A Comparative Guide to the Reactivity of 3-Bromopyridine-4-thiol and Other Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-Bromopyridine-4-thiol against other bromopyridine isomers. The aim is to furnish researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to inform the selection of appropriate building blocks and optimize reaction conditions in synthetic chemistry.

Introduction

Bromopyridines are a critical class of heterocyclic compounds widely employed as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The position of the bromine atom on the pyridine ring, along with the presence of other substituents, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide focuses on comparing the reactivity of this compound with its structural analogs: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. The discussion will primarily revolve around palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for carbon-carbon and carbon-nitrogen bond formation.

The presence of a thiol (-SH) group at the 4-position in this compound introduces an additional layer of complexity and functionality. The thiol group can influence the reactivity of the C-Br bond through its electronic effects and can also participate in its own unique set of reactions. Furthermore, the sulfur atom can potentially coordinate with the palladium catalyst, thereby modulating its activity.

Chemical Structures

CompoundStructure
This compound![this compound structure]
2-Bromopyridine![2-Bromopyridine structure]
3-Bromopyridine![3-Bromopyridine structure]
4-Bromopyridine![4-Bromopyridine structure]

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is largely dictated by the electronic nature of the pyridine ring, which is influenced by the position of the nitrogen atom relative to the bromine substituent. The general trend in reactivity for the simple bromopyridine isomers is often cited as: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This trend is primarily attributed to the electron-withdrawing nature of the pyridine nitrogen, which activates the C-Br bond towards oxidative addition, the rate-determining step in many cross-coupling reactions.

  • 4-Bromopyridine: The nitrogen atom is in the para-position to the bromine, exerting a strong electron-withdrawing effect through resonance and induction. This makes the carbon atom attached to the bromine highly electrophilic and susceptible to oxidative addition.[1]

  • 2-Bromopyridine: The nitrogen atom is in the ortho-position, which also activates the C-Br bond. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may in some cases inhibit the reaction.[1]

  • 3-Bromopyridine: The nitrogen atom is in the meta-position, and its electron-withdrawing effect on the C-Br bond is the weakest among the three isomers, resulting in lower reactivity.[1]

The introduction of a thiol group at the 4-position of 3-bromopyridine is expected to modulate this reactivity profile. The thiol group is generally considered to be weakly electron-donating through resonance and electron-withdrawing through induction. Its overall effect on the electron density of the pyridine ring and the C-Br bond at the 3-position is complex. Furthermore, the thiol group can be deprotonated under basic reaction conditions to form a thiolate, which is a strong electron-donating group. This could potentially increase the electron density of the ring and decrease the reactivity of the C-Br bond towards oxidative addition. Conversely, the thiolate can also act as a ligand for the palladium catalyst, which could either enhance or inhibit the catalytic cycle depending on the specific reaction conditions and ligands used.

While direct quantitative comparative data for this compound in these reactions is scarce in the literature, the following sections provide representative experimental data for the reactivity of other bromopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromopyridines.

Bromopyridine DerivativeArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[2]
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)80-9012-24High[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂ (0.1 mol%), PPh₃ (0.4 mol%)K₂CO₃Toluene/H₂O (1:1)80295
4-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O (2:1:1)801292
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below presents typical conditions and yields for the amination of different bromopyridines.

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol), (±)-BINAP (0.35 mmol)NaOBuᵗToluene80460[3]
3-Bromopyridine-D4AnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOBuᵗToluene10012High[4]
2-BromopyridineMorpholine(SIPr)Pd(allyl)Cl (1 mol%)NaOBuᵗTolueneRT< 1 min91[5]

Experimental Protocols

Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • PPh₃ (0.08 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (1:1 mixture, degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine Reactants: 3-Bromopyridine, Arylboronic acid, Base (K₂CO₃) setup2 Add Catalyst System: Pd(OAc)₂, PPh₃ setup1->setup2 setup3 Add Degassed Solvent: Toluene/H₂O setup2->setup3 react Heat to 80°C under Inert Atmosphere setup3->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup1 Cool to RT & Dilute monitor->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Final Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The reactivity of bromopyridines is a nuanced subject, heavily dependent on the isomeric position of the bromine and the nature of other substituents on the pyridine ring. The established reactivity trend of 4-bromo > 2-bromo > 3-bromopyridine in palladium-catalyzed cross-coupling reactions provides a foundational understanding for synthetic planning.

For this compound, while direct comparative quantitative data remains limited, its reactivity is anticipated to be a composite of the inherent lower reactivity of the 3-bromo position and the electronic and coordinating effects of the 4-thiol group. The thiol group can exist in its neutral form or as a thiolate under basic conditions, which will significantly impact the electronic properties of the pyridine ring and its interaction with the palladium catalyst. Researchers working with this substrate should consider that the thiol group may necessitate modified reaction conditions, such as the use of specific ligands that are less susceptible to poisoning by sulfur-containing compounds, or the protection of the thiol group prior to the cross-coupling reaction.

The provided experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on related bromopyridines serve as a robust starting point for the development of synthetic routes involving this compound and other bromopyridine derivatives. Further experimental investigation is warranted to fully elucidate the quantitative reactivity of this compound and to optimize its application in cross-coupling methodologies.

References

A Comparative Guide to the Reactivity of 3-Bromopyridine-4-thiol and 3-Chloropyridine-4-thiol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Bromopyridine-4-thiol and 3-Chloropyridine-4-thiol in the context of palladium-catalyzed cross-coupling reactions. This information is intended to assist researchers in selecting the appropriate starting material and reaction conditions for the synthesis of complex molecules, particularly in the field of drug discovery and development.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is a critical factor influencing reaction efficiency, including yields and reaction times. It is a well-established principle that the strength of the carbon-halogen bond plays a pivotal role, with weaker bonds facilitating the initial oxidative addition step of the catalytic cycle. Consequently, the generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.

Based on this fundamental principle, This compound is expected to be significantly more reactive than 3-Chloropyridine-4-thiol in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The weaker carbon-bromine bond in this compound allows for easier oxidative addition to the palladium catalyst, typically leading to faster reactions and higher yields under milder conditions compared to its chloro-analogue.

Theoretical Reactivity Comparison

The difference in reactivity between the bromo and chloro substituents stems from the disparity in their carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of a Pd(0) catalyst to the C-Br bond a more facile and often faster process. This initial step is frequently the rate-determining step in the catalytic cycle of many cross-coupling reactions.

Therefore, when comparing this compound and 3-Chloropyridine-4-thiol:

  • Reaction Conditions: Reactions with this compound are likely to proceed under milder conditions (e.g., lower temperatures, shorter reaction times) than those with 3-Chloropyridine-4-thiol.

  • Catalyst Loading: Lower catalyst loadings may be sufficient for achieving high yields with the bromo-derivative.

  • Ligand Choice: While both substrates will likely require a phosphine ligand to facilitate the reaction, the more challenging C-Cl bond activation in 3-Chloropyridine-4-thiol may necessitate the use of more electron-rich and bulky ligands.

  • Yields: Under identical reaction conditions, this compound is expected to provide higher yields of the desired cross-coupled product.

Data Presentation: Expected Performance in Cross-Coupling Reactions

The following tables are templates that summarize the expected relative performance of this compound and 3-Chloropyridine-4-thiol in various cross-coupling reactions. These are based on general principles and data for analogous compounds. Note: Actual experimental results will vary depending on the specific coupling partner, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling with a Generic Arylboronic Acid

ParameterThis compound3-Chloropyridine-4-thiol
Typical Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos or other bulky phosphine ligands
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Typical Temperature 80-100 °C100-120 °C
Expected Reaction Time 2-12 hours12-24 hours
Expected Yield Good to ExcellentModerate to Good

Table 2: Buchwald-Hartwig C-S Coupling with a Generic Aryl Halide

ParameterThis compound (as nucleophile)3-Chloropyridine-4-thiol (as nucleophile)
Typical Catalyst System Pd₂(dba)₃/XantphosPd₂(dba)₃/tBuXPhos
Typical Base Cs₂CO₃, K₃PO₄NaOtBu, LiHMDS
Typical Temperature 90-110 °C100-130 °C
Expected Reaction Time 4-18 hours18-36 hours
Expected Yield GoodModerate

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig C-S coupling reactions. These should be considered as starting points and will likely require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of a 3-halopyridine-4-thiol with an arylboronic acid.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add 3-halopyridine-4-thiol, arylboronic acid, base, Pd catalyst, and ligand to a dry flask solvent Add degassed solvent reagents->solvent degas Degas mixture (e.g., Ar sparging) solvent->degas heat Heat to 80-120 °C degas->heat stir Stir for 2-24 hours heat->stir monitor Monitor by TLC or LC-MS stir->monitor cool Cool to RT monitor->cool extract Aqueous work-up & extraction cool->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify product product purify->product Isolated Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Halopyridine-4-thiol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 3-halopyridine-4-thiol, arylboronic acid, palladium catalyst, ligand (if required), and base.

  • Add the degassed solvent via syringe.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the mixture to the appropriate temperature (typically 80-100 °C for this compound and 100-120 °C for 3-chloropyridine-4-thiol) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig C-S Coupling

This protocol describes the S-arylation of 3-halopyridine-4-thiol with an aryl halide.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add 3-halopyridine-4-thiol, aryl halide, Pd catalyst, ligand, and base to a dry flask solvent Add anhydrous, degassed solvent reagents->solvent degas Degas mixture (e.g., Ar sparging) solvent->degas heat Heat to 90-130 °C degas->heat stir Stir for 4-36 hours heat->stir monitor Monitor by TLC or LC-MS stir->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous work-up & extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify product product purify->product Isolated Product

Caption: General workflow for a Buchwald-Hartwig C-S cross-coupling reaction.

Materials:

  • 3-Halopyridine-4-thiol (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, tBuXPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 3-halopyridine-4-thiol.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 90-110 °C for the bromo- and 100-130 °C for the chloro-derivative) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key oxidative addition step where the reactivity of the C-X bond is crucial.

Palladium_Catalytic_Cycle cluster_reactivity Reactivity of R-X in Oxidative Addition pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation (R'-M) trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product reactivity R-I > R-Br > R-OTf > R-Cl

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between this compound and 3-Chloropyridine-4-thiol for cross-coupling reactions will largely depend on a balance of reactivity, cost, and availability. This compound is the more reactive substrate, which will likely lead to more efficient and higher-yielding reactions under milder conditions. However, 3-Chloropyridine-4-thiol may be a more cost-effective starting material. For challenging couplings or in later-stage synthesis where efficiency is paramount, the higher reactivity of the bromo-derivative may be advantageous. For initial exploratory work or when cost is a primary concern, the chloro-derivative can be a viable option, provided that more forcing conditions and potentially more sophisticated catalyst systems are employed. It is strongly recommended that for any specific application, a thorough optimization of reaction conditions be performed.

Performance of 3-Bromopyridine-4-thiol functionalized surfaces compared to other thiol-based SAMs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific experimental data on the performance of self-assembled monolayers (SAMs) derived from 3-Bromopyridine-4-thiol. Consequently, a direct quantitative comparison with other thiol-based SAMs, as initially intended, cannot be constructed at this time. This guide, therefore, provides a qualitative comparison based on the well-established performance characteristics of related pyridine-terminated and aromatic thiol SAMs, offering insights into the anticipated properties of this compound functionalized surfaces.

General Characteristics of Pyridine-Terminated Thiol SAMs

Self-assembled monolayers of pyridine-terminated thiols on noble metal surfaces, particularly gold, are known to form well-ordered and densely packed structures.[1][2] The formation of these stable monolayers is driven by the strong covalent bond between sulfur and gold, supplemented by intermolecular forces such as π-π stacking between the aromatic pyridine rings.[1] These interactions contribute to the overall stability of the SAM. The terminal pyridine group offers a versatile platform for further functionalization, including coordination with metal ions or serving as a protonation/deprotonation site, making these surfaces interesting for applications in sensing and catalysis.[2]

Inferred Performance of this compound SAMs

While direct experimental data is lacking, the molecular structure of this compound allows for informed predictions of its performance characteristics in comparison to other common thiol-based SAMs. The presence of the pyridine ring suggests the formation of an ordered monolayer. The bromine substituent is expected to influence the electronic properties and the packing of the SAM, and it can also serve as a reactive handle for subsequent chemical modifications.

Qualitative Performance Comparison

The following table provides a qualitative comparison of the anticipated properties of this compound SAMs with well-characterized alkanethiol and hydroxy-terminated alkanethiol SAMs.

Performance MetricThis compound (Inferred)Simple Alkanethiols (e.g., Dodecanethiol)Hydroxy-terminated Thiols (e.g., 11-Mercapto-1-undecanol)
Surface Ordering Expected to form ordered monolayers, potentially influenced by the bromine substituent.Form highly ordered, crystalline-like structures.[3]Can form well-ordered monolayers with intermolecular hydrogen bonding.
Thermal Stability Likely to have moderate to good thermal stability, comparable to other aromatic thiols. Aromatic SAMs have been found to be stable up to ~383–393 K.[4]Generally stable up to around 350-450 K, with desorption occurring at higher temperatures.[5]Stability is influenced by the hydrogen bonding network.
Protein Adsorption The pyridine moiety may interact with proteins, leading to some degree of non-specific adsorption.Hydrophobic surfaces that tend to adsorb proteins.The hydroxyl groups can reduce non-specific protein adsorption compared to hydrophobic SAMs.
Electrochemical Stability The pyridine ring and bromine atom may confer specific electrochemical properties and potential for redox activity.Generally stable over a wide potential window, acting as a dielectric layer.[6]Can be electrochemically stable, with the terminal group influencing interfacial properties.

Experimental Protocols

As no specific protocols for the formation of this compound SAMs are available, a general procedure for the preparation of thiol-based SAMs on gold is provided below. This protocol would be the starting point for optimization for this specific molecule.

General Protocol for Thiol SAM Formation on Gold
  • Substrate Preparation:

    • Gold-coated substrates (e.g., silicon wafers, glass slides) are cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • An alternative, safer method is cleaning with a UV-ozone cleaner for 15-20 minutes.

  • SAM Formation:

    • A 1 mM solution of the thiol is prepared in a high-purity solvent, typically absolute ethanol.

    • The cleaned and dried gold substrate is immersed in the thiol solution and incubated for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Following incubation, the substrate is removed from the solution and rinsed thoroughly with the same solvent to remove non-chemisorbed molecules.

    • The substrate is then dried under a stream of dry nitrogen or argon gas.

  • Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the chemical state of the sulfur (thiolate bond formation).[3]

    • Contact Angle Goniometry: To measure the static and dynamic contact angles of water and other liquids to determine the surface energy and wettability.[7]

    • Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): To characterize the electrochemical properties of the modified electrode, such as its blocking behavior to redox probes.[8]

    • Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM): To visualize the surface morphology and molecular packing of the SAM.

Visualizing Methodologies and Relationships

The following diagrams illustrate the general structure of a thiol-based SAM, the workflow for its preparation and characterization, and the logical relationship between molecular structure and surface performance.

SAM_Structure cluster_SAM Self-Assembled Monolayer (SAM) Terminal_Group Terminal Group (e.g., Pyridine-Br) Backbone Molecular Backbone Terminal_Group->Backbone Head_Group Head Group (-SH) Backbone->Head_Group Substrate Gold Substrate Head_Group->Substrate Covalent Au-S Bond

Caption: Basic structure of a thiol-based SAM on a gold substrate.

Experimental_Workflow Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep SAM_Formation SAM Formation Substrate_Prep->SAM_Formation Rinse_Dry Rinsing & Drying SAM_Formation->Rinse_Dry Characterization Characterization (XPS, CV, etc.) Rinse_Dry->Characterization End End Characterization->End

Caption: General experimental workflow for SAM preparation and characterization.

Logical_Relationship Molecule_Structure Thiol Molecular Structure (Head, Backbone, Terminal Group) Intermolecular_Forces Intermolecular Forces (van der Waals, π-π stacking, H-bonding) Molecule_Structure->Intermolecular_Forces SAM_Properties SAM Properties (Ordering, Stability, Surface Energy) Molecule_Structure->SAM_Properties Intermolecular_Forces->SAM_Properties Surface_Performance Surface Performance (Protein Adsorption, Biocompatibility, Sensor Response) SAM_Properties->Surface_Performance

References

Validating the Purity of Commercially Available 3-Bromopyridine-4-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of commercially available 3-Bromopyridine-4-thiol. Ensuring the purity of this reagent is critical for the reliability and reproducibility of experimental results in pharmaceutical research and development. This document outlines potential impurities based on a likely synthetic route and provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to facilitate a thorough purity assessment.

Commercial Availability

This compound is available from several chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) from the supplier and independently verify the purity. Stated purities are often high, for instance, greater than 98%; however, the nature and quantity of the remaining impurities can be critical.

Table 1: Prominent Commercial Suppliers of this compound and Related Compounds

SupplierProduct NameCAS NumberStated Purity
Apollo ScientificThis compound82264-72-0>98%[1]
Sigma-Aldrich3-Bromopyridine626-55-199%
Thermo Fisher Scientific3-Bromo-4-chloropyridine36953-42-198%
Chem-Impex3-Bromo-4-chloropyridine36953-42-1Not specified

Potential Impurities

Understanding the synthetic route is key to predicting potential impurities. A plausible and efficient method for the synthesis of substituted pyridine-3-thiols involves a two-step procedure starting from the corresponding 3-halopyridine.[2] For this compound, a likely precursor is 3-bromo-4-chloropyridine. The synthesis can be conceptualized as a nucleophilic aromatic substitution reaction where the chlorine at the 4-position is replaced by a thiol group.

Based on this, the following impurities could be present in a commercial sample:

  • Starting Material: Unreacted 3-bromo-4-chloropyridine .

  • Isomeric Impurities: Formation of other positional isomers during the synthesis of the precursor.

  • Oxidation Product: The corresponding disulfide , bis(3-bromopyridin-4-yl) disulfide, formed by the oxidation of the thiol.

  • Residual Solvents and Reagents: Solvents used during synthesis and workup (e.g., methanol, dichloromethane) and unreacted sulfur reagents.

Experimental Protocols for Purity Validation

A multi-pronged analytical approach is recommended for the comprehensive validation of this compound purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reversed-phase method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and identifying any structurally related impurities.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Signals: The spectrum should show characteristic signals for the pyridine ring protons. The thiol proton (-SH) may be a broad singlet and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: The spectrum should show the expected number of signals for the carbon atoms in the pyridine ring.

  • Purity Assessment: The presence of small, unidentifiable peaks in the spectra may indicate impurities. The integration of signals in the ¹H NMR can be used for a semi-quantitative estimation of impurity levels if the structure of the impurity is known.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify the mass of any potential impurities.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS) or for direct infusion.

  • Ionization Mode: ESI positive and negative modes should be tested to determine the optimal ionization for the parent compound and potential impurities.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements, which can help in determining the elemental composition of impurities.

  • LC-MS Method: The HPLC method described above can be directly coupled to the mass spectrometer.

  • Data Analysis:

    • Confirm the [M+H]⁺ or [M-H]⁻ ion for this compound (C₅H₄BrNS, MW: 190.06 g/mol ).

    • Search for ions corresponding to the potential impurities listed above. For example, the disulfide would have an [M+H]⁺ corresponding to a molecular weight of approximately 378 g/mol .

Data Presentation

The quantitative data from the purity analysis of different commercial batches or suppliers should be summarized in a clear and concise table for easy comparison.

Table 2: Hypothetical Purity Analysis Data for this compound from Different Suppliers

SupplierBatch No.HPLC Purity (%)Major Impurity 1 (%)Major Impurity 2 (%)NMR ConfirmedMS Confirmed
AA12398.50.8 (Disulfide)0.4 (Starting Material)YesYes
BB45699.20.5 (Disulfide)0.1 (Unknown)YesYes
CC78997.11.5 (Starting Material)0.9 (Disulfide)YesYes

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

experimental_workflow cluster_procurement Procurement & Initial Checks cluster_analysis Analytical Validation cluster_interpretation Data Interpretation & Reporting cluster_decision Decision start Obtain Commercial This compound coa Request & Review Certificate of Analysis start->coa hplc HPLC Purity Analysis coa->hplc Primary Purity Check nmr NMR Structural Confirmation hplc->nmr Confirm Structure ms MS Molecular Weight Verification nmr->ms Confirm Mass data Compare Data with CoA ms->data impurities Identify & Quantify Impurities data->impurities report Generate Purity Report impurities->report decision Accept or Reject Batch report->decision

Caption: Experimental workflow for purity validation.

References

Benchmarking Catalyst Efficiency for Reactions with 3-Bromopyridine-4-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry. 3-Bromopyridine-4-thiol represents a versatile building block, with the bromine and thiol functionalities offering orthogonal handles for a variety of cross-coupling reactions. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for several key reactions involving this compound and its analogs, supported by experimental data from relevant literature.

Note on Data: Direct comparative studies benchmarking a wide range of catalysts specifically for this compound are limited in publicly available literature. Therefore, the quantitative data presented in the following tables are largely derived from studies on structurally similar substrates, such as other bromopyridines or general aryl bromides. These data serve as a strong starting point for reaction optimization.

C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active compounds.[1] This palladium-catalyzed reaction couples an amine with an aryl halide.[2]

Catalyst Performance for Buchwald-Hartwig Amination of Bromopyridines
Catalyst System (Precatalyst/Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ / (±)-BINAP(+/-)-trans-1,2-diaminocyclohexaneNaOᵗBuToluene80460Effective for coupling with a diamine.[3]
[Pd(allyl)Cl]₂ / TrixiePhosCarbazolet-BuOLiToluene10024HighGood system for secondary aryl amines.[4]
[Pd(allyl)Cl]₂ / XPhosDiphenylaminet-BuONaToluene10024HighXPhos is a reliable ligand for a range of amines.[4]
Pd(OAc)₂ / P(o-tolyl)₃Secondary aminesNaOᵗBuToluene80-110-Moderate-HighFirst-generation catalyst, less effective for primary amines.[1][2]
Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of this compound, based on procedures for analogous bromopyridines.[1]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOᵗBu, 1.5-3.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.5 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(L_n)(R₂NH)] OxAdd->AmineCoord + R₂NH, - HX (Base) Amido Ar-Pd(II)-NR₂(L_n) Amido->Pd0 Reductive Elimination Amido->AmineCoord Amide Formation Product Ar-NR₂ Amido->Product

Buchwald-Hartwig Catalytic Cycle

Experimental_Workflow_BH Experimental Workflow: Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Add Catalyst, Ligand, Base, & this compound to Schlenk Tube Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvent Add Anhydrous Solvent Inert->Solvent Amine Add Amine Solvent->Amine Heat Heat and Stir (80-110 °C) Amine->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench (aq. NH₄Cl) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate & Purify (Chromatography) Extract->Purify

Experimental Workflow for Buchwald-Hartwig Amination

C-C Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5]

Catalyst System (Precatalyst/Ligand)Boronic Acid/EsterBaseSolventTemp. (°C)Yield (%)Observations
Pd(OAc)₂ / PPh₃(Hetero)arylboronic acidsK₂CO₃95% EtOH-Moderate-ExcellentSimple and cheap catalytic system.[6]
Pd(PPh₃)₄Arylboronic acidsNa₂CO₃Toluene/H₂O90-110>80A standard and widely used catalyst system.[5][7]
PdCl₂ (ligand-free)Arylboronic acidsK₂CO₃Toluene-HighEfficient ligand-free system, catalyst can be reused.[8]
PdFe₂O₄ (heterogeneous)Phenylboronic acidK₂CO₃MeOH/H₂O10095-97Magnetically recoverable and reusable catalyst.[9]

This protocol is based on general procedures for the Suzuki coupling of bromopyridines.[5][9]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the organoboron reagent (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed.

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, concentrated, and the crude product is purified by chromatography.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[10]

Catalyst System (Precatalyst/Ligand)AlkeneBaseSolventTemp. (°C)Yield (%)Observations
Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF100GoodA common catalyst system for Heck reactions.[5]
Pd(OAc)₂ / NHC LigandStyreneK₂CO₃DMF/H₂O (1:1)8080-85Use of N-Heterocyclic Carbene ligands in aqueous media.[11]
Pd(L-proline)₂Activated Alkenes-Water-ExcellentPhosphine-free catalysis under microwave irradiation.[10]

This is a general procedure for the Heck reaction with this compound.[5]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF).

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[12]

Catalyst System (Pd/Cu)LigandBaseSolventTemp. (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂ / CuI-Et₃NTHF60GoodStandard conditions for Sonogashira coupling.[5]
(AllylPdCl)₂ / P(t-Bu)₃--DMFRTGood-ExcellentCopper-free conditions at room temperature.[13]

A general protocol for the Sonogashira coupling of this compound is as follows.[5]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 3.0 equiv.).

  • Solvent and Alkyne Addition: Add an anhydrous solvent (e.g., THF) followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours.

  • Work-up and Purification: The reaction is worked up by removing the solvent, followed by extraction and purification via column chromatography.[14]

C-S Cross-Coupling: Thioetherification

Given that the substrate is a thiol, C-S cross-coupling reactions are of particular interest for forming thioethers. These can be catalyzed by palladium, copper, or nickel.

Catalyst Performance for C-S Coupling of Thiols with Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations | | :--- | :--- | :--- | :--- | :--- | :--- | | Copper-Catalyzed (Ullmann-type) | | | | | | | | CuI | Oxalic diamide | K₃PO₄ | DMSO | 110 | Good-Excellent | Effective for unactivated aryl chlorides.[15] | | CuI | Benzotriazole | Cs₂CO₃ | Dioxane | 110 | High | Mild and efficient protocol.[16] | | CuI (ligand-free) | - | K₂CO₃ | EtOH | 80 | Good-Excellent | Ligand-free conditions in a protic solvent.[17] | | Nickel-Catalyzed | | | | | | | | NiCl₂(dppp) | - | - | - | RT | Moderate-High | Base-free conditions for coupling with aryl bromides.[18] | | NiBr₂ / 4CzIPN (photocatalyst) | - | - | DMA | RT | Good-Quantitative | Visible-light promoted, Brønsted acid facilitated.[19][20] |

Experimental Protocol: Generalized Copper-Catalyzed Thioetherification (Ullmann Condensation)

The Ullmann condensation is a classic copper-promoted conversion of aryl halides to form aryl thioethers.[21]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (as the thiol source, 1.2 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand if necessary (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to a high temperature (often >150 °C) and stir for several hours.

  • Work-up and Purification: After cooling, the mixture is typically diluted with water and extracted with an organic solvent. The product is then purified by chromatography or crystallization.

Visualizations

General_Catalytic_Cycle_Pd Generalized Palladium Cross-Coupling Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-R²(L_n) OxAdd->Transmetal Transmetalation (M-R²) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

References

Safety Operating Guide

Proper Disposal of 3-Bromopyridine-4-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 3-Bromopyridine-4-thiol are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, drawing upon data from closely related pyridine derivatives in the absence of a specific Safety Data Sheet for the compound itself.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, Nitrile rubber)To prevent skin contact and absorption.[1][2]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of vapors.[1][2]
Inferred Hazard Classification for this compound

The following table summarizes the likely hazard classifications based on data for 3-Bromopyridine.

Hazard ClassGHS CodeDescription
Flammable Liquid H226Flammable liquid and vapor.[3]
Acute Oral Toxicity H302Harmful if swallowed.[3]
Skin Corrosion/Irritation H315Causes skin irritation.[3]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[3]
Specific target organ toxicity (single exposure) H335May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure substance, solutions, pipette tips, and absorbent materials from spills, must be classified as hazardous waste.[1][2]

    • This waste stream must be kept separate from other incompatible waste, particularly strong oxidizing agents and strong acids.[2][3]

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[2]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms (flammable and health hazard).[2]

  • On-site Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • The storage area should be cool, dry, well-ventilated, and away from sources of heat, sparks, or open flames.[2][3] Secondary containment should be used to mitigate any potential leaks.[2]

  • Professional Disposal:

    • Do not attempt to neutralize or dispose of the chemical waste yourself.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2]

    • Be prepared to provide the full chemical name and hazard information to the disposal professionals.[2]

Spill Management

In the event of a spill, evacuate the immediate area. For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the substance.[1] For large spills, contact your institution's EHS department immediately.[1]

Experimental Protocols

Currently, there are no standardized, cited experimental protocols for the neutralization of this compound in a laboratory setting. The recommended procedure is collection and disposal by a licensed professional.

Disposal Workflow

G cluster_prep Preparation and Handling cluster_waste Waste Collection and Segregation cluster_label Labeling and Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always CollectWaste Collect Waste in a Designated Hazardous Waste Container FumeHood->CollectWaste Generation of Waste SegregateWaste Segregate from Incompatible Materials (Strong Oxidizers, Strong Acids) CollectWaste->SegregateWaste LabelContainer Label Container Clearly: 'Hazardous Waste', Full Chemical Name, GHS Pictograms SegregateWaste->LabelContainer StoreContainer Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area LabelContainer->StoreContainer ContactEHS Contact Institutional EHS or Licensed Disposal Company StoreContainer->ContactEHS When Container is Full or No Longer in Use SchedulePickup Schedule Waste Pickup ContactEHS->SchedulePickup

Caption: Logical workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.